Product packaging for Enasidenib(Cat. No.:CAS No. 1446502-11-9)

Enasidenib

Número de catálogo: B560146
Número CAS: 1446502-11-9
Peso molecular: 473.4 g/mol
Clave InChI: DYLUUSLLRIQKOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Enasidenib is a first-in-class, orally available small-molecule inhibitor that selectively targets mutant isoforms of isocitrate dehydrogenase 2 (IDH2) . This mutation occurs in approximately 8% to 20% of acute myeloid leukemia (AML) cases and leads to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which blocks cellular differentiation and promotes leukemogenesis . This compound works by allosterically inhibiting the mutant IDH2 enzyme, thereby suppressing 2-HG production and releasing the differentiation block in myeloid blasts, which can lead to mature cell formation without evidence of aplasia . Its primary research applications include the study of differentiation therapy in relapsed/refractory AML with common IDH2 mutations (R140Q, R172S, R172K) . Beyond monotherapy studies, this compound is a key tool for investigating combination regimens with other agents in both relapsed/refractory and newly diagnosed IDH2-mutant AML . From a pharmacological perspective, this compound is highly protein-bound and is metabolized by multiple cytochrome P450 (CYP) enzymes and UDP glucuronosyltransferases (UGTs) . Researchers should note that its use in model systems is associated with a risk of Differentiation Syndrome, a serious adverse reaction characterized by fever, dyspnea, and rapid weight gain, which requires prompt management in a clinical setting . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17F6N7O B560146 Enasidenib CAS No. 1446502-11-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUUSLLRIQKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027942
Record name Enasidenib
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Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446502-11-9
Record name 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Enasidenib [USAN:INN]
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Record name Enasidenib
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Record name ENASIDENIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Preclinical Development of Enasidenib

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the First-in-Class Mutant IDH2 Inhibitor for Acute Myeloid Leukemia

Enasidenib (formerly AG-221) represents a paradigm shift in the treatment of acute myeloid leukemia (AML), moving from conventional chemotherapy to targeted molecular therapies. Its development was born from the discovery of recurrent mutations in the isocitrate dehydrogenase 2 (IDH2) gene in a subset of AML patients. This technical guide provides a comprehensive overview of the discovery and preclinical journey of this compound, detailing its mechanism of action, key experimental findings, and the foundational data that propelled it into clinical trials.

Discovery: Targeting a Neomorphic Enzyme

The discovery of this compound was initiated through a high-throughput screening campaign designed to identify inhibitors of the mutant IDH2 enzyme, particularly the prevalent IDH2R140Q variant.[1] This effort led to the identification of a potent, selective, and orally available small molecule from a triazine-based chemical series.[1][2] The lead compound, which would become this compound, was found to be a first-in-class, allosteric inhibitor that selectively targets the mutant form of the IDH2 enzyme.[1][3]

Mechanism of Action: Reversing the Oncogenic Cascade

Under normal physiological conditions, the wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, specific mutations in the IDH2 gene (primarily at residues R140 and R172) confer a neomorphic, or new, enzymatic activity.[5][6]

This mutant IDH2 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[6][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family enzymes involved in DNA demethylation and histone demethylases.[1] This widespread epigenetic disruption results in DNA and histone hypermethylation, which in turn blocks the normal differentiation of hematopoietic progenitor cells, contributing to leukemogenesis.[5][8][9]

This compound acts by selectively binding to and inhibiting the mutant IDH2 enzyme.[4][6] It functions as an allosteric inhibitor, stabilizing the enzyme in an open conformation that prevents catalysis.[10] This targeted inhibition leads to a significant reduction in 2-HG levels, thereby alleviating the block on α-KG-dependent dioxygenases, restoring normal histone and DNA methylation patterns, and inducing the differentiation of leukemic blasts into mature myeloid cells.[8][11]

Enasidenib_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH2-Mutant AML Cell Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 aKG α-Ketoglutarate TET2 TET2 / Histone Demethylases aKG->TET2 Cofactor WT_IDH2->aKG Diff Normal Myeloid Differentiation TET2->Diff Promotes m_Isocitrate Isocitrate m_IDH2 Mutant IDH2 (R140Q, R172K/S) m_Isocitrate->m_IDH2 m_aKG α-Ketoglutarate m_aKG->m_IDH2 m_IDH2->m_aKG TwoHG 2-Hydroxyglutarate (Oncometabolite) m_IDH2->TwoHG Neomorphic Activity m_TET2 TET2 / Histone Demethylases TwoHG->m_TET2 Inhibits Block Differentiation Block m_TET2->Block This compound This compound This compound->m_IDH2 Inhibits In_Vitro_Workflow cluster_analysis Analysis start Primary IDH2-mutant AML Cells or Cell Lines culture Culture cells with varying concentrations of this compound start->culture harvest Harvest cells and supernatant at multiple time points culture->harvest two_hg Measure intracellular and extracellular 2-HG levels (LC-MS/MS) harvest->two_hg facs Assess cell differentiation markers (e.g., CD11b, CD14) by Flow Cytometry harvest->facs western Analyze histone methylation marks (Western Blot) harvest->western

References

Enasidenib's Target Selectivity for IDH2 Mutants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes.[1] Mutations in IDH2, particularly at arginine residues R140 and R172, are recurrent in several hematologic malignancies, most notably acute myeloid leukemia (AML), occurring in approximately 8-19% of patients.[2][3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in histone and DNA hypermethylation, which in turn blocks hematopoietic cell differentiation and promotes leukemogenesis.[4][5] this compound is designed to selectively bind to and inhibit the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[5][6] This technical guide provides an in-depth overview of this compound's target selectivity, including quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates potent and selective inhibition of mutant IDH2 enzymes over the wild-type (WT) form. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various IDH2 mutants and wild-type IDH2, compiled from multiple in vitro studies. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.

Target EnzymeIC50 (nM)Fold Selectivity (vs. WT IDH2)Reference
Mutant IDH2
IDH2 R140Q10018x
IDH2 R172K4004.5x
IDH2 R140Q (alternative)75.51~29x[4]
Wild-Type Enzymes
Wild-Type IDH218001x
Wild-Type IDH1450N/A
IDH1 R132H48400N/A

Signaling Pathway and Mechanism of Action

Mutant IDH2 enzymes play a central role in the pathogenesis of certain cancers by producing the oncometabolite 2-HG. This compound's mechanism of action is centered on the inhibition of this neomorphic activity.

Enasidenib_Mechanism_of_Action Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 Oxidative decarboxylation aKG α-Ketoglutarate (α-KG) Mutant_IDH2 Mutant IDH2 (R140Q, R172K) aKG->Mutant_IDH2 Neomorphic reduction Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, histone demethylases) aKG->Dioxygenases Substrate TwoHG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) TwoHG->Dioxygenases Competitive inhibition WT_IDH2->aKG Mutant_IDH2->TwoHG This compound This compound This compound->Mutant_IDH2 Allosteric inhibition Normal_Differentiation Restoration of Normal Cell Differentiation This compound->Normal_Differentiation Hypermethylation Histone & DNA Hypermethylation Differentiation_Block Block in Hematopoietic Cell Differentiation Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: Mechanism of action of this compound in inhibiting mutant IDH2.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the target selectivity of this compound.

Biochemical Enzyme Inhibition Assay (Fluorogenic)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified mutant and wild-type IDH2 enzymes by monitoring NADPH consumption.

Materials:

  • Purified recombinant human IDH2 (WT, R140Q, R172K)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

  • Substrate solution: α-ketoglutarate (α-KG)

  • Cofactor solution: NADPH

  • Detection Reagent: Diaphorase and Resazurin

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the this compound dilutions or DMSO (vehicle control) to the wells.

  • Add the purified IDH2 enzyme to the wells and incubate for a specified pre-incubation time (e.g., 60 minutes) at room temperature.

  • Initiate the reaction by adding a mixture of α-KG and NADPH.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the diaphorase/resazurin detection reagent.

  • Incubate for a short period to allow for color development.

  • Measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based 2-HG Production Assay

This assay quantifies the reduction of intracellular 2-HG levels in cells expressing mutant IDH2 after treatment with this compound.

Materials:

  • Cell line expressing mutant IDH2 (e.g., TF-1 erythroleukemia cells with IDH2 R140Q)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed the mutant IDH2-expressing cells in multi-well plates and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

  • Harvest the cells and perform cell lysis.

  • Extract the intracellular metabolites.

  • Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Calculate the percent reduction in 2-HG production and determine the IC50 value.

AML Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in primary AML cells or cell lines harboring IDH2 mutations.

Materials:

  • Primary AML patient bone marrow mononuclear cells (BMMCs) with an IDH2 mutation or a suitable cell line.

  • Cell culture medium with appropriate cytokines.

  • This compound.

  • Flow cytometry antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).

  • Flow cytometer.

Procedure:

  • Culture the primary AML cells or cell line in the presence of various concentrations of this compound or DMSO for an extended period (e.g., 7-14 days).

  • At various time points, harvest the cells.

  • Stain the cells with a panel of fluorescently labeled antibodies against myeloid differentiation markers.

  • Analyze the cell populations by flow cytometry to quantify the percentage of cells expressing mature myeloid markers.

  • An increase in the proportion of CD11b+, CD14+, or CD15+ cells indicates induced differentiation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an IDH2 inhibitor like this compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Biochemical_Assay Biochemical Assays: - IC50 determination against mutant  and wild-type IDH2 - Enzyme kinetics Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays: - 2-HG production in mutant  IDH2 cell lines - Cell viability and proliferation Biochemical_Assay->Cell_Based_Assay Differentiation_Assay Cellular Differentiation Assays: - Flow cytometry for myeloid markers - Morphological analysis Cell_Based_Assay->Differentiation_Assay In_Vivo_Studies In Vivo Xenograft Models: - Efficacy in mouse models of  IDH2-mutant AML - Pharmacokinetic/Pharmacodynamic  (PK/PD) analysis Differentiation_Assay->In_Vivo_Studies Tox_Studies Toxicology and Safety Pharmacology Studies In_Vivo_Studies->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Caption: Preclinical evaluation workflow for an IDH2 inhibitor.

Conclusion

This compound exhibits a high degree of selectivity for mutant IDH2 enzymes, which is fundamental to its therapeutic efficacy in IDH2-mutated malignancies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. The continued investigation into the nuances of this compound's mechanism and the development of robust preclinical evaluation workflows are essential for advancing the field of precision oncology.

References

Enasidenib's Impact on 2-Hydroxyglutarate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enasidenib (Idhifa®), a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, has demonstrated significant clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML) harboring IDH2 mutations. The neomorphic activity of mutant IDH2 results in the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in oncogenesis through epigenetic dysregulation and a block in cellular differentiation. This compound selectively targets and inhibits the mutant IDH2 enzyme, leading to a profound and sustained reduction in 2-HG levels. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative impact on 2-HG levels observed in clinical trials, detailed experimental protocols for 2-HG measurement, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Reversing the Oncogenic Cascade

Mutations in the IDH2 gene, primarily at codons R140 and R172, confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to 2-HG.[1][2] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases, leading to DNA and histone hypermethylation.[3][4] The resulting epigenetic alterations block myeloid differentiation and promote leukemogenesis.[2]

This compound is a selective, allosteric inhibitor of the mutant IDH2 protein.[3] By binding to the mutant enzyme, this compound prevents the conversion of α-KG to 2-HG, thereby reducing the intracellular and plasma concentrations of this oncometabolite.[3][4] This alleviates the block on cellular differentiation, allowing for the maturation of leukemic blasts into functional neutrophils.[1]

Enasidenib_Mechanism_of_Action Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-Type IDH2 two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->two_HG Mutant IDH2 (R140/R172) Dioxygenases α-KG-Dependent Dioxygenases two_HG->Dioxygenases Inhibition This compound This compound This compound->two_HG Inhibition of Production Hypermethylation DNA & Histone Hypermethylation Dioxygenases->Hypermethylation Prevents Demethylation Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block

Caption: this compound's mechanism of action in inhibiting 2-HG production.

Quantitative Impact of this compound on 2-Hydroxyglutarate Levels

Clinical studies have consistently demonstrated that this compound treatment leads to a rapid and significant reduction in plasma 2-HG levels in patients with IDH2-mutated AML.

Table 1: Summary of 2-HG Reduction in the Phase 1/2 Study (NCT01915498)
Patient CohortDosing Regimen (Daily)Median 2-HG Reduction from BaselineReference
Relapsed/Refractory AML<100 mg92%[5]
Relapsed/Refractory AML100 mg90%[5]
Relapsed/Refractory AML>100 mg93%[5]
Table 2: 2-HG Reduction by IDH2 Mutation Subtype in the Phase 3 IDHENTIFY Trial (NCT02577406)
Treatment ArmOverall Patient PopulationPatients with Complete Remission (CR)Patients with Incomplete Response (IR)Patients with No Response (NR)Reference
This compound -97%-100%-99.5%-95.1%
Conventional Care -12%-64.4%-74.8%-5.4%

Preclinical studies have also shown that this compound-induced inhibition of the mutant IDH2 protein can decrease total serum 2-HG by over 90%.[1] It has been noted in some studies that the magnitude of 2-HG reduction was associated with complete remission in patients with the IDH2-R172 mutation. However, other reports suggest that while 2-HG suppression is a reliable indicator of target engagement, the extent of reduction does not consistently predict clinical response.[1]

Experimental Protocol: Quantification of 2-Hydroxyglutarate

The standard method for the quantification of 2-HG in biological matrices such as plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following provides a generalized protocol based on published methodologies.

Objective: To accurately quantify the concentration of 2-hydroxyglutarate in human plasma.

Materials:

  • Human plasma samples collected in EDTA tubes.

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).

  • Protein precipitation solvent (e.g., acetonitrile).

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Analytical column suitable for polar compounds (e.g., a reversed-phase C18 or a chiral column).

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add a known concentration of the internal standard.

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 200 µL).

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Chromatographic Separation:

    • Inject a small volume of the supernatant (e.g., 5-10 µL) onto the analytical column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • The gradient is optimized to achieve chromatographic separation of 2-HG from other matrix components.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Monitor the specific mass-to-charge ratio (m/z) transitions for both 2-HG and the internal standard using Multiple Reaction Monitoring (MRM). A common transition for 2-HG is m/z 147 -> 129.

    • Optimize the collision energy and other mass spectrometer parameters to maximize signal intensity.

  • Quantification:

    • Generate a calibration curve using known concentrations of 2-HG standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the ratio of the peak area of 2-HG to the peak area of the internal standard for both the standards and the unknown samples.

    • Determine the concentration of 2-HG in the plasma samples by interpolating their peak area ratios against the calibration curve.

Quality Control:

  • Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.

  • The intra- and inter-assay precision and accuracy should be within acceptable limits (e.g., ±15%).

Experimental_Workflow cluster_Sample_Collection 1. Sample Collection cluster_Sample_Preparation 2. Sample Preparation cluster_LC_MS_Analysis 3. LC-MS/MS Analysis cluster_Data_Analysis 4. Data Analysis Patient_Sample Patient Plasma (EDTA) Add_IS Add Internal Standard (e.g., ¹³C₅-2-HG) Patient_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Separation) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Calculate 2-HG Concentration Calibration_Curve->Concentration_Calculation

Caption: Workflow for the quantification of 2-HG in plasma by LC-MS/MS.

Conclusion

This compound effectively targets the underlying pathogenic mechanism in IDH2-mutated AML by inhibiting the production of the oncometabolite 2-HG. This leads to a substantial and consistent reduction in 2-HG levels, which is a key pharmacodynamic marker of the drug's activity. The robust and sensitive LC-MS/MS methodology for 2-HG quantification is crucial for monitoring target engagement in clinical trials and for further research into the role of oncometabolites in cancer. This technical guide provides a foundational understanding of this compound's impact on 2-HG, which is essential for researchers and clinicians working on the development and application of targeted therapies in oncology.

References

Enasidenib's Allosteric Foothold on Mutant IDH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation. This guide provides a detailed technical overview of the this compound binding site on the mutant IDH2 protein. It amalgamates structural data, quantitative binding affinities, and detailed experimental methodologies to offer a comprehensive resource for researchers in oncology and drug development. Central to its mechanism is the allosteric inhibition of the neomorphic activity of mutant IDH2, thereby reducing the oncometabolite D-2-hydroxyglutarate (2-HG) and promoting myeloid differentiation.

Introduction: The Role of Mutant IDH2 in Oncology

Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[1] Somatic point mutations in the active site of IDH2, most commonly at arginine residues R140 and R172, are found in a variety of cancers, including approximately 12% of AML cases.[2][3] These mutations confer a neomorphic (new) enzymatic function, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels.[2] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation via DNA and histone hypermethylation, which ultimately results in a block in cellular differentiation, a hallmark of AML.[2][4] this compound selectively targets these mutant IDH2 enzymes, offering a targeted therapeutic approach.

Mechanism of Action: Allosteric Inhibition of 2-HG Production

This compound functions as a selective, reversible, and potent allosteric inhibitor.[1][5] Instead of competing with the substrate at the active site, it binds to a distinct pocket located at the interface of the IDH2 homodimer.[6][7] This binding event stabilizes the enzyme in an open conformation, preventing the conformational changes necessary for the catalytic reduction of α-KG to 2-HG.[7] The inhibition leads to a significant, dose-dependent reduction in 2-HG levels in both in vitro and in vivo models, which in turn alleviates the differentiation block in hematopoietic cells.[5][6]

Below is a diagram illustrating the signaling pathway of mutant IDH2 and the mechanism of this compound's intervention.

Enasidenib_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Downstream Effects Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 Normal Metabolism alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH2 Mutant IDH2 (R140Q, R172K) alpha_KG->Mutant_IDH2 Neomorphic Activity Dioxygenases α-KG-Dependent Dioxygenases alpha_KG->Dioxygenases Cofactor two_HG D-2-Hydroxyglutarate (2-HG) two_HG->Dioxygenases Inhibition WT_IDH2->alpha_KG Mutant_IDH2->two_HG This compound This compound This compound->Mutant_IDH2 Allosteric Inhibition Epigenetics DNA/Histone Hypermethylation Dioxygenases->Epigenetics Inhibition leads to Differentiation Blocked Myeloid Differentiation Epigenetics->Differentiation AML AML Pathogenesis Differentiation->AML

Caption: Mutant IDH2 signaling and this compound's inhibitory action.

The this compound Binding Site: A Structural Perspective

The precise binding site of this compound on the mutant IDH2 R140Q homodimer was elucidated through X-ray crystallography at a resolution of 1.55 Å (PDB ID: 5I96).[6][8]

  • Location: this compound binds to a hydrophobic, allosteric pocket located at the interface where the two homodimer subunits meet.[2][7] This site is distinct from the catalytic active site where isocitrate and α-KG bind.

  • Key Interacting Residues: The binding is anchored by a combination of hydrogen bonds and extensive hydrophobic interactions.[2] Molecular modeling and structural data have identified several key residues within the pocket that interact with this compound:

    • Glutamine 316 (Q316): Forms crucial hydrogen bonds with the diaminotriazine ring of this compound.[2][9] Mutations at this site, such as Q316E, can disrupt this hydrogen bond and lead to drug resistance.

    • Isoleucine 319 (I319): Contributes to the hydrophobic pocket. Resistance mutations like I319M introduce a bulkier side chain, causing steric hindrance that impedes this compound binding.

    • Other Hydrophobic Interactions: The symmetric, hydrophobic nature of the pocket is formed by residues from both dimer subunits, creating a favorable environment for the lipophilic tails of the this compound molecule.[2]

The logical relationship between this compound and the key residues at the binding interface is depicted below.

Enasidenib_Binding_Interactions cluster_IDH2 IDH2 Dimer Interface Binding Pocket This compound {this compound (AG-221)|- Diaminotriazine Core - Lipophilic Tails} Q316 Gln316 (Q316) Forms H-bonds with This compound's triazine ring This compound->Q316 Hydrogen Bonding I319 Ile319 (I319) Contributes to hydrophobic pocket This compound->I319 Hydrophobic Interaction Other_Residues Other Hydrophobic Residues Provide extensive van der Waals contacts This compound->Other_Residues Hydrophobic Interaction Experimental_Workflow HTS High-Throughput Screening (HTS) for mIDH2 Inhibitors Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) HTS->Hit_to_Lead Identify Hits Biochem_Assay Biochemical Assays (IC50 Determination) Hit_to_Lead->Biochem_Assay Synthesize Analogs Cell_Assay Cell-Based Assays (2-HG Reduction) Biochem_Assay->Cell_Assay Confirm Potency Xenograft In Vivo Xenograft Models (Efficacy & Survival) Cell_Assay->Xenograft Test in vivo Crystallography X-ray Crystallography (IDH2-Enasidenib Complex) Xenograft->Crystallography Select Lead Candidate (this compound) Binding_Site Binding Site Identification & Interaction Mapping Crystallography->Binding_Site Solve Structure

References

Methodological & Application

Enasidenib In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib (AG-221) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3] Mutations in IDH2 are found in a significant percentage of patients with acute myeloid leukemia (AML).[4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[5] this compound selectively targets mutant IDH2 proteins, leading to a reduction in 2-HG levels and inducing differentiation of AML blasts into mature myeloid cells.[1][4][5] This document provides detailed application notes and protocols for key in vitro cell-based assays to study the effects of this compound.

Mechanism of Action

This compound allosterically binds to and inhibits the mutant IDH2 enzyme, preventing the conversion of α-ketoglutarate to 2-HG.[6] The subsequent decrease in intracellular 2-HG levels alleviates the inhibition of enzymes like TET2 and histone demethylases. This restores normal epigenetic regulation, leading to the differentiation of leukemic blasts into mature granulocytes.[5][6] Notably, the primary mechanism of action of this compound is differentiation induction rather than direct cytotoxicity.[4][6]

Signaling Pathway of this compound's Action

Enasidenib_Mechanism cluster_cell AML Cell with Mutant IDH2 alpha_KG α-Ketoglutarate mut_IDH2 Mutant IDH2 alpha_KG->mut_IDH2 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mut_IDH2->two_HG Neomorphic Activity epigenetic_enzymes α-KG-Dependent Dioxygenases (e.g., TET2, Histone Demethylases) two_HG->epigenetic_enzymes Inhibition diff_block Differentiation Block epigenetic_enzymes->diff_block Alleviation of blast_proliferation Blast Proliferation diff_block->blast_proliferation mature_myeloid Mature Myeloid Cells diff_block->mature_myeloid This compound This compound This compound->mut_IDH2 Inhibition

Caption: Mechanism of action of this compound in mutant IDH2 AML cells.

Application Notes

Cell Line Selection

The choice of cell line is critical for studying the in vitro effects of this compound. It is essential to use cell lines harboring an IDH2 mutation (e.g., R140Q or R172K). Primary patient-derived AML cells with confirmed IDH2 mutations are also highly relevant.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: this compound IC50 Values

TargetCell-free/Cell-basedIC50Reference
Mutant IDH2 (R140Q)Cell-free100 nM[2][7]
Mutant IDH2 (R172K)Cell-free400 nM[7]
Wild-Type IDH2Cell-free1.8 µM[1]
Wild-Type IDH1Cell-free0.45 µM[1]
Mutant IDH1 (R132H)Cell-free48.4 µM[1]

Table 2: In Vitro Effects of this compound on AML Cells

AssayCell TypeThis compound ConcentrationObserved EffectReference
2-HG ProductionPrimary AML cells (IDH2 R140Q)0.1, 1, 5 µMInhibition of D-2-hydroxyglutarate production[1]
Cell DifferentiationPrimary AML cells (IDH2 R140Q)0.1, 1, 5 µMInduction of differentiation[1]
Cell DifferentiationTF-1 erythroleukemia cellsNot specifiedDifferentiation to erythrocytes without apoptosis[6]
Myeloid DifferentiationIDH2-mutant AML cellsNot specifiedIncreased expression of CD11b+, decreased c-Kit+[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of AML cells.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow plate_cells Plate AML cells in a 96-well plate add_this compound Add varying concentrations of this compound plate_cells->add_this compound incubate Incubate for 48-72 hours add_this compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • IDH2-mutant AML cell line (e.g., TF-1) or primary AML cells

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the this compound dilutions to the respective wells.

  • Incubate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Differentiation Assay (Flow Cytometry)

This protocol assesses the induction of myeloid differentiation by this compound through the analysis of cell surface markers.

Experimental Workflow: Cell Differentiation Assay

Cell_Differentiation_Workflow treat_cells Treat AML cells with this compound (e.g., 1 µM) for 5-7 days harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_antibodies Stain with fluorescently labeled antibodies (e.g., anti-CD11b, anti-CD14) harvest_cells->stain_antibodies incubate_stain Incubate in the dark stain_antibodies->incubate_stain wash_cells_2 Wash to remove unbound antibodies incubate_stain->wash_cells_2 acquire_data Acquire data on a flow cytometer wash_cells_2->acquire_data analyze_data Analyze the percentage of marker-positive cells acquire_data->analyze_data

Caption: Workflow for analyzing cell differentiation by flow cytometry.

Materials:

  • IDH2-mutant AML cell line or primary AML cells

  • Complete cell culture medium

  • This compound

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated monoclonal antibodies against myeloid differentiation markers (e.g., FITC-CD11b, PE-CD14) and corresponding isotype controls

  • Flow cytometer

Procedure:

  • Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

  • Treat the cells with this compound (e.g., 0.1 µM, 1 µM, 5 µM) or vehicle control (DMSO) for 5-7 days. Replenish the medium and drug every 2-3 days.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.

  • Add the fluorescently conjugated antibodies (e.g., anti-CD11b, anti-CD14) or isotype controls at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of cells expressing the differentiation markers.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow treat_cells_apoptosis Treat AML cells with this compound for 48-72 hours harvest_cells_apoptosis Harvest cells (including supernatant) treat_cells_apoptosis->harvest_cells_apoptosis wash_cells_apoptosis Wash cells with PBS harvest_cells_apoptosis->wash_cells_apoptosis resuspend_binding_buffer Resuspend in Annexin V binding buffer wash_cells_apoptosis->resuspend_binding_buffer add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_binding_buffer->add_stains incubate_dark Incubate for 15 minutes in the dark add_stains->incubate_dark analyze_flow Analyze by flow cytometry within 1 hour incubate_dark->analyze_flow

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Materials:

  • IDH2-mutant AML cell line or primary AML cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the cell viability assay protocol for 48-72 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol describes the measurement of intracellular 2-HG levels in response to this compound treatment.

Experimental Workflow: 2-HG Measurement

two_HG_Workflow treat_cells_2hg Treat AML cells with this compound for 24-48 hours harvest_and_lyse Harvest cells and prepare cell lysates treat_cells_2hg->harvest_and_lyse run_assay Perform 2-HG assay using a commercial kit (LC-MS/MS or enzymatic) harvest_and_lyse->run_assay measure_signal Measure signal (e.g., fluorescence, absorbance, or mass spectrometry) run_assay->measure_signal normalize_protein Normalize 2-HG levels to protein concentration measure_signal->normalize_protein analyze_reduction Analyze the percentage reduction in 2-HG normalize_protein->analyze_reduction

Caption: Workflow for the measurement of intracellular 2-HG levels.

Materials:

  • IDH2-mutant AML cell line or primary AML cells

  • Complete cell culture medium

  • This compound

  • 2-HG Assay Kit (commercially available, either LC-MS/MS-based or enzymatic)

  • Reagents for cell lysis and protein quantification (e.g., BCA assay)

Procedure:

  • Seed cells and treat with this compound as described in the cell viability assay protocol for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Lyse the cells according to the 2-HG assay kit manufacturer's instructions.

  • Perform the 2-HG measurement assay following the kit's protocol. This may involve enzymatic reactions leading to a colorimetric or fluorescent readout, or analysis by LC-MS/MS.

  • Measure a portion of the cell lysate for total protein concentration using a standard method like the BCA assay.

  • Normalize the measured 2-HG levels to the total protein concentration for each sample.

  • Calculate the percentage reduction in 2-HG levels in this compound-treated cells compared to the vehicle control.

References

Application Notes and Protocols: Enasidenib Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enasidenib (formerly AG-221) is an orally available, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in the IDH2 gene are present in approximately 12% of patients with acute myeloid leukemia (AML).[3][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, causing DNA and histone hypermethylation and a subsequent block in cellular differentiation.[3][5] this compound works by inhibiting the mutant IDH2 enzyme, thereby reducing 2-HG levels and inducing the differentiation of myeloid blasts.[5][6] It is approved for the treatment of relapsed or refractory (R/R) AML with an IDH2 mutation.[1] These notes provide a summary of preclinical in vivo data and protocols to guide researchers in designing animal studies.

Mechanism of Action

This compound selectively binds to and inhibits mutant IDH2 enzymes (including R140Q, R172S, and R172K variants), blocking the conversion of α-ketoglutarate (α-KG) to 2-HG.[2][5] The resulting decrease in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent enzymes like TET2, restoring normal epigenetic regulation.[5] This leads to the differentiation of immature myeloblasts into mature myeloid cells, rather than direct cytotoxicity.[7]

Enasidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism (Wild-Type IDH2) cluster_1 AML Cell Metabolism (Mutant IDH2) Isocitrate_W Isocitrate aKG_W α-Ketoglutarate Isocitrate_W->aKG_W IDH2 (WT) TCA_Cycle TCA Cycle aKG_W->TCA_Cycle Epigenetic_Reg Normal Epigenetic Regulation aKG_W->Epigenetic_Reg TET2, etc. Normal_Diff Normal Differentiation Epigenetic_Reg->Normal_Diff Promotes Isocitrate_M Isocitrate aKG_M α-Ketoglutarate Isocitrate_M->aKG_M Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_M->Two_HG IDH2 (Mutant) Epigenetic_Block Epigenetic Dysregulation (Hypermethylation) Two_HG->Epigenetic_Block Inhibits (TET2, etc.) Diff_Block Differentiation Block Epigenetic_Block->Diff_Block Causes AML AML Proliferation Diff_Block->AML Leads to This compound This compound This compound->Two_HG Inhibits Experimental_Workflow A 1. Animal Acclimatization (e.g., NSG Mice, 5-7 days) C 3. Cell Implantation (Intravenous or Subcutaneous) A->C B 2. AML Cell Culture (IDH2-mutant line, e.g., TF-1) B->C D 4. Confirmation of Engraftment (e.g., Bioluminescence, peripheral blood analysis) C->D E 5. Randomization into Treatment Groups D->E F 6. Daily Treatment Administration (Oral Gavage) E->F G 7. In-Life Monitoring (Body Weight, Clinical Signs, Tumor Volume) F->G Continuous H 8. Endpoint Analysis (Survival, Bone Marrow Blasts, 2-HG Levels, Differentiation Markers) G->H At study termination

References

Application Notes and Protocols for Enasidenib Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in IDH2 are found in approximately 12% of patients with acute myeloid leukemia (AML).[3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to histone and DNA hypermethylation and a block in myeloid differentiation.[1][4] this compound specifically targets the mutant IDH2 protein, leading to a reduction in 2-HG levels and inducing the differentiation of leukemic blasts.[1][5] Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, have emerged as a critical platform for preclinical evaluation of targeted therapies like this compound, as they largely retain the genetic and phenotypic characteristics of the original tumor.[6][7]

These application notes provide a summary of the use of this compound in AML PDX models, including quantitative data from preclinical studies and detailed experimental protocols.

Data Presentation

Table 1: this compound Monotherapy in IDH2-Mutant AML PDX Models
PDX Model CharacteristicsTreatment RegimenKey Quantitative OutcomesReference
Human AML xenograftThis compound (dose-dependent)Dose-dependent survival benefit compared to cytarabine.[8][9][8][9]
Primary human AML xenograftsThis compound2- to 35-fold reduction in bone marrow blasts. Near-normal 2-HG levels.[8][8]
IDH2-R140Q and NPM1c mutant AML PDX (n=3)This compound (40 mg/kg, twice daily, oral gavage) for 12 weeksIncreased expression of myeloid differentiation markers (CD15 and CD11b) in responder models. Significant decrease in BCL-2 expression in responder models.[10][11][12][11]
Table 2: this compound in Combination Therapy in IDH2-Mutant AML PDX Models
PDX Model CharacteristicsTreatment RegimenKey Quantitative OutcomesReference
IDH2-R140Q and NPM1c mutant AML PDX (n=3)This compound (40 mg/kg, twice daily, oral gavage) + Venetoclax (100 mg/kg, daily, oral gavage) for 12 weeksGreatest reduction in leukemia engraftment compared to single agents or sequential dosing.[10][13] In responder models, disease was detectable in only 2 of 9 animals with concurrent therapy.[12][13]

Mandatory Visualizations

Enasidenib_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-Type IDH2 mutant_IDH2 Mutant IDH2 Krebs_Cycle Krebs_Cycle alpha_KG->Krebs_Cycle Enters Krebs Cycle two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->two_HG Neomorphic Activity TET2 TET2 & other α-KG-dependent dioxygenases two_HG->TET2 Inhibits Differentiation_Block Myeloid Differentiation Block This compound This compound This compound->mutant_IDH2 Inhibits This compound->two_HG Reduces Levels DNA_Hypermethylation DNA & Histone Hypermethylation TET2->DNA_Hypermethylation Leads to DNA_Hypermethylation->Differentiation_Block Causes Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Promotes

Caption: Mechanism of action of this compound in mutant IDH2 AML.

PDX_Experimental_Workflow cluster_patient Patient Sample Acquisition cluster_pdx_establishment PDX Model Establishment cluster_treatment This compound Treatment cluster_analysis Efficacy Analysis Patient_Sample AML Patient Sample (Bone Marrow or Peripheral Blood) Isolate_MNCs Isolate Mononuclear Cells (MNCs) Patient_Sample->Isolate_MNCs Inject_Mice Inject into Immunodeficient Mice (e.g., NSG) Isolate_MNCs->Inject_Mice Monitor_Engraftment Monitor Engraftment (Flow Cytometry for hCD45+) Inject_Mice->Monitor_Engraftment Expand_PDX Expand PDX (Passage in new mice) Monitor_Engraftment->Expand_PDX Randomize Randomize Engrafted Mice into Groups Expand_PDX->Randomize Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Combination Therapy Randomize->Treatment_Groups Administer_Drug Administer Treatment (e.g., Oral Gavage) Treatment_Groups->Administer_Drug Monitor_Tumor Monitor Leukemia Burden (Flow Cytometry, BLI) Administer_Drug->Monitor_Tumor Collect_Tissues Collect Tissues at Endpoint (BM, Spleen) Monitor_Tumor->Collect_Tissues Biomarker_Analysis Biomarker Analysis (2-HG, Differentiation Markers, Protein Expression) Collect_Tissues->Biomarker_Analysis Data_Analysis Data Analysis and Interpretation Biomarker_Analysis->Data_Analysis

Caption: Experimental workflow for this compound studies in PDX models.

Enasidenib_Cellular_Effects cluster_direct_effect Primary Effect cluster_downstream_effects Downstream Cellular Consequences cluster_outcomes Therapeutic Outcomes This compound This compound Treatment Inhibit_mIDH2 Inhibition of Mutant IDH2 This compound->Inhibit_mIDH2 Reduce_2HG Reduction of 2-HG Levels Inhibit_mIDH2->Reduce_2HG Alleviate_Diff_Block Alleviation of Differentiation Block Reduce_2HG->Alleviate_Diff_Block Decrease_BCL2 Decrease in BCL-2 Expression Reduce_2HG->Decrease_BCL2 May contribute to Induce_Differentiation Induction of Myeloid Differentiation Alleviate_Diff_Block->Induce_Differentiation Induce_Differentiation->Decrease_BCL2 Associated with Anti_Leukemic_Activity Anti-Leukemic Activity Induce_Differentiation->Anti_Leukemic_Activity Sensitization Sensitization to BCL-2 Inhibitors (e.g., Venetoclax) Decrease_BCL2->Sensitization

Caption: Logical relationships of this compound's effects in AML cells.

Experimental Protocols

Protocol 1: AML Patient-Derived Xenograft (PDX) Model Establishment and Engraftment Monitoring

1. Preparation of Patient Cells: 1.1. Thaw cryopreserved primary AML patient mononuclear cells (MNCs) rapidly in a 37°C water bath.[10] 1.2. Immediately transfer the thawed cells dropwise into a larger volume of pre-warmed RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS).[10] 1.3. Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.[10] 1.4. Resuspend the cell pellet in sterile phosphate-buffered saline (PBS) or appropriate injection medium. 1.5. Perform a viable cell count using Trypan blue exclusion.

2. Xenotransplantation: 2.1. Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. 2.2. Inject 5 x 106 viable AML patient MNCs intravenously via the tail vein into each mouse.[14] The cell suspension volume should be approximately 100-150 µL per mouse.[1][3]

3. Monitoring Leukemia Engraftment: 3.1. Starting 2-4 weeks post-injection, monitor for engraftment of human leukemia cells. 3.2. Collect peripheral blood (approximately 20-40 µL) from the tail vein or submandibular vein into tubes containing an anticoagulant (e.g., K3EDTA).[10] 3.3. Perform red blood cell (RBC) lysis using an appropriate lysis buffer (e.g., ammonium chloride solution).[4] 3.4. Stain the remaining cells with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).[4][10] 3.5. Analyze the samples by flow cytometry to determine the percentage of hCD45+ cells, which represents the level of human leukemia engraftment.[4][10] 3.6. Engraftment is considered successful when the percentage of hCD45+ cells in the peripheral blood reaches a predetermined threshold (e.g., >1%).

Protocol 2: Preparation and Administration of this compound in PDX Models

1. This compound Formulation: 1.1. This compound is an oral, small-molecule agent.[8] 1.2. For preclinical studies, this compound can be formulated for oral gavage. A common vehicle for oral administration in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. 1.3. Prepare the this compound suspension at the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.

2. Administration: 2.1. Once leukemia engraftment is confirmed, randomize the mice into treatment and control groups. 2.2. Administer this compound or vehicle control via oral gavage. A typical dosing schedule from preclinical studies is 40 mg/kg twice daily.[10] Clinical trials have used a 100 mg daily dose in patients.[8][9] 2.3. The treatment duration can vary, with studies reporting treatment periods of up to 12 weeks.[10]

Protocol 3: Assessment of Treatment Efficacy in PDX Models

1. Monitoring Leukemia Burden During Treatment: 1.1. Continue to monitor the percentage of hCD45+ cells in the peripheral blood bi-weekly throughout the treatment period as described in Protocol 1.[10] 1.2. For models established with luciferase-expressing AML cells, in vivo bioluminescence imaging (BLI) can be used to non-invasively monitor tumor burden.[1]

2. Endpoint Analysis: 2.1. At the end of the treatment period, euthanize the mice according to institutional guidelines. 2.2. Harvest bone marrow by flushing the femurs and tibias, and collect the spleen.[4] 2.3. Prepare single-cell suspensions from the bone marrow and spleen. 2.4. Determine the leukemia burden in these tissues by flow cytometry for hCD45+ cells.

3. Biomarker Analysis: 3.1. Differentiation Markers: Stain bone marrow cells with antibodies against myeloid differentiation markers such as CD11b and CD15 to assess for this compound-induced differentiation.[12] Analyze by flow cytometry. 3.2. Apoptosis Pathway Proteins: To investigate the mechanism of synergy with other agents like Venetoclax, perform intracellular flow cytometry staining for anti-apoptotic proteins such as BCL-2, BCL-xL, and MCL-1 in the leukemic cell population.[12][11] 3.3. 2-HG Measurement: Measure the levels of the oncometabolite 2-HG in plasma or bone marrow aspirates using liquid chromatography-mass spectrometry (LC-MS) to confirm the pharmacodynamic effect of this compound.[8]

Conclusion

PDX models of IDH2-mutant AML are invaluable tools for the preclinical evaluation of this compound, both as a monotherapy and in combination with other agents. These models allow for the assessment of in vivo efficacy, the investigation of mechanisms of action and resistance, and the identification of potential biomarkers of response. The protocols outlined above provide a framework for conducting robust preclinical studies to further understand the therapeutic potential of this compound.

References

Application Notes and Protocols for the Preparation of Enasidenib Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed protocols for the preparation, storage, and handling of Enasidenib stock solutions for laboratory use, ensuring consistency and accuracy in experimental results.

Chemical and Physical Properties

This compound is a selective, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] Accurate preparation of stock solutions is critical for in vitro and in vivo studies. Key properties are summarized below.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference
Molecular Formula C₁₉H₁₇F₆N₇O[2]
Molecular Weight 473.38 g/mol [2]
Appearance White solid powder[3]
Solubility in DMSO Up to 100 mg/mL (211.24 mM)[4]
Solubility in Ethanol 91 mg/mL (192.23 mM)[5]
Solubility in Water Insoluble (≤74 µg/mL)[6][7]

Preparation of this compound Stock Solution (for In Vitro Use)

The most common solvent for preparing high-concentration stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (DMSO).[2][8] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4][9]

Materials and Equipment:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for a 10 mM Stock Solution in DMSO:
  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Gently tap the vial to ensure all the powder is at the bottom.[8]

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound.

    • Calculation: Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.010 mol/L x 0.001 L x 473.38 g/mol = 0.00473 g = 4.73 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, sonicate the solution in an ultrasonic bath for short intervals.[2][8] Gentle warming (not exceeding 50°C) can also be applied if necessary.[8]

  • Storage: Once fully dissolved, the stock solution is ready for use or storage.

Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.473 mg2.37 mg4.73 mg
5 mM 2.37 mg11.83 mg23.67 mg
10 mM 4.73 mg23.67 mg47.34 mg
50 mM 23.67 mg118.35 mg236.69 mg

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[8][10]

  • Storage Conditions: Store the aliquots in tightly sealed vials at -20°C or -80°C.[10]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureStability PeriodReference
Powder -20°C3 years[2]
4°C2 years[2]
In DMSO -80°C6 months to 1 year[2][11]
-20°C1 to 6 months[2][3][11]

Note: If a solution is stored at -20°C for over a month, its efficacy should be re-verified.[10]

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium or appropriate assay buffer.

Protocol for Serial Dilution:
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while vortexing gently to minimize precipitation.

  • DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.[10] For sensitive cell lines, this may need to be even lower (e.g., <0.1%).

  • Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the treated samples.[10]

  • Precipitation: If precipitation is observed upon dilution in the aqueous medium, the working solution can be sonicated to aid re-dissolution.[8]

Visual Workflows (Graphviz Diagrams)

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume mix 3. Vortex / Sonicate Until Dissolved add_dmso->mix aliquot 4. Aliquot into Single-Use Vials mix->aliquot Homogeneous Solution store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G Workflow for Preparing this compound Working Solution stock Thaw Aliquot of Stock Solution dilute Dilute Stock into Medium (Final DMSO < 0.5%) stock->dilute medium Prepare Cell Culture Medium / Buffer medium->dilute control Prepare Vehicle Control (Medium + DMSO) medium->control use Use Immediately in Experiment dilute->use control->use

Caption: Workflow for preparing this compound working solution.

References

Application Notes and Protocols for Studying IDH2 Mutation-Driven Metabolic Changes Using Enasidenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant subset of driver mutations in various malignancies, most notably in Acute Myeloid Leukemia (AML), where they occur in approximately 8-19% of patients.[1][2] Wild-type IDH2 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[3] However, specific mutations, typically at the R140 and R172 residues, confer a neomorphic (new) function to the enzyme.[1][4] This mutant IDH2 (mIDH2) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5][6]

Accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases.[1][7] This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks hematopoietic cell differentiation and promotes leukemogenesis.[1][5][7]

Enasidenib (formerly AG-221) is a first-in-class, oral, selective, small-molecule inhibitor of mIDH2 enzymes.[4][5] By specifically targeting the mutant enzyme, this compound reduces 2-HG production, thereby reversing the epigenetic block and inducing myeloid differentiation.[5][8] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound as a tool to investigate the metabolic and cellular consequences of IDH2 mutations.

Mechanism of Action of this compound

This compound allosterically binds to and inhibits the mIDH2 enzyme, preventing the catalytic conversion of α-KG to 2-HG.[7][9] The subsequent reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, restoring normal epigenetic programming and allowing for the differentiation of immature blasts into mature myeloid cells.[1][10] This mechanism is distinct from cytotoxic chemotherapy as it primarily promotes cellular differentiation rather than inducing apoptosis.[6][11]

Enasidenib_Mechanism cluster_0 Mitochondria cluster_1 Epigenetic Regulation Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 Normal Function aKG α-Ketoglutarate (α-KG) Mutant_IDH2 Mutant IDH2 (R140Q, R172K/S) aKG->Mutant_IDH2 Neomorphic Function TwoHG Oncometabolite (R)-2-Hydroxyglutarate (2-HG) Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, Histone Demethylases) TwoHG->Dioxygenases Inhibition WT_IDH2->aKG Mutant_IDH2->TwoHG Hypermethylation DNA & Histone Hypermethylation Dioxygenases->Hypermethylation Prevents Demethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis This compound This compound This compound->Mutant_IDH2

Caption: Mechanism of mutant IDH2 and this compound action.

Data Presentation

This compound's activity can be quantified by its inhibitory concentration, its effect on 2-HG levels, and its impact on cell populations in both preclinical and clinical settings.

Table 1: Preclinical Potency of this compound Against Mutant IDH2 Variants

Mutant IDH2 Variant IC₅₀ (nM) Cell Line Context
IDH2-R140Q 100 TF-1 Erythroleukemia
IDH2-R172K 400 TF-1 Erythroleukemia

Data sourced from reference[3]. IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: Clinical Reduction of 2-Hydroxyglutarate (2-HG) with this compound

Patient Cohort Treatment Median 2-HG Suppression
Relapsed/Refractory AML (All Patients) This compound (100 mg daily) 90.6%
Relapsed/Refractory AML (IDH2-R140) This compound (100 mg daily) 94.9%
Relapsed/Refractory AML (IDH2-R172) This compound (100 mg daily) 70.9%

Data represents plasma 2-HG reduction from baseline. Sourced from references[1][4][6].

Table 3: Clinical Response Rates in Relapsed/Refractory AML Patients Treated with this compound

Response Metric Percentage of Patients
Overall Response Rate (ORR) 40.3%
Complete Remission (CR) 19.3%
Median Time to First Response 1.9 months
Median Overall Survival (for CR patients) 19.7 months

Data from the Phase 1/2 AG221-001 trial. Sourced from references[1][5][11]. ORR includes CR, CR with incomplete hematologic recovery (CRi), partial remission (PR), and morphologic leukemia-free state (MLFS).

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in vitro.

Cell Culture and In Vitro this compound Treatment

This protocol describes the basic setup for treating IDH2-mutant cells with this compound.

  • Cell Lines: Use human cell lines endogenously expressing or engineered to express IDH2 mutations (e.g., TF-1 IDH2-R140Q, U937 IDH2-R140Q).

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Store aliquots at -20°C or -80°C, protected from light.

    • On the day of the experiment, dilute the stock solution in culture media to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) at the same final concentration should always be included.

  • Treatment Protocol:

    • Seed cells in multi-well plates at a density appropriate for the assay duration (e.g., 1 x 10⁵ cells/mL).

    • Add the prepared this compound or vehicle control solutions to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, 72, 96 hours), depending on the downstream assay.

Measurement of 2-HG Levels by LC-MS/MS

This protocol outlines the steps for quantifying the oncometabolite 2-HG.

  • Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring 2-HG levels in cell culture supernatants, cell lysates, or patient plasma/serum.[12]

  • Sample Preparation (from Cell Culture):

    • After treatment, centrifuge cell culture plates to pellet the cells.

    • Collect the supernatant (for extracellular 2-HG) and store at -80°C.

    • Wash the cell pellet with ice-cold PBS.

    • Perform metabolite extraction by adding a cold extraction solvent (e.g., 80% methanol).

    • Incubate on ice for 10-20 minutes, vortexing periodically.

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet debris.

    • Collect the supernatant containing intracellular metabolites.

  • LC-MS/MS Analysis:

    • Samples are typically analyzed using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

    • An appropriate chromatography column (e.g., HILIC or reverse-phase) is used to separate 2-HG from other metabolites.

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 2-HG (and an internal standard) for quantification.

    • A standard curve using known concentrations of 2-HG must be run to accurately quantify the metabolite in the experimental samples.

Cell Viability Assay (MTT-based)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[13][14]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

    • Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Protocol:

    • Seed cells in a 96-well plate (e.g., 10,000 cells/well) and treat with this compound as described in Protocol 1 for the desired duration (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][14]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

    • Mix gently by pipetting to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Myeloid Differentiation Assay by Flow Cytometry

This protocol assesses cell surface marker expression to quantify myeloid differentiation.

  • Principle: As leukemic blasts differentiate into mature myeloid cells (e.g., neutrophils, monocytes), they upregulate the expression of specific cell surface markers, such as CD11b and CD14, and may downregulate markers of immaturity like c-Kit.[3]

  • Protocol:

    • Culture and treat IDH2-mutant cells with this compound or vehicle for an extended period (e.g., 4-7 days) to allow for differentiation.

    • Harvest cells (approximately 0.5-1 x 10⁶ cells per sample) and wash with ice-cold FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend cells in FACS buffer containing fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b-PE, anti-CD14-FITC).

    • Incubate for 20-30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the final cell pellet in FACS buffer. A viability dye (e.g., DAPI, 7-AAD) can be added to exclude dead cells from the analysis.

    • Analyze the samples on a flow cytometer, gating on the live cell population and quantifying the percentage of cells positive for the differentiation markers.

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the underlying logic helps in planning and execution.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Culture IDH2-Mutant Cell Line seed Seed Cells in Multi-Well Plates start->seed treat Treat with this compound (vs. Vehicle Control) seed->treat incubate Incubate for Defined Timepoints treat->incubate harvest Harvest Cells and/or Supernatant incubate->harvest metabolomics Metabolite Extraction for LC-MS/MS harvest->metabolomics viability Cell Viability Assay (e.g., MTT) harvest->viability differentiation Flow Cytometry for Differentiation Markers (e.g., CD11b) harvest->differentiation analysis_2hg Quantify 2-HG Levels metabolomics->analysis_2hg analysis_via Calculate % Viability viability->analysis_via analysis_diff Quantify % Differentiated Cells differentiation->analysis_diff

Caption: General workflow for in vitro analysis of this compound effects.

Logical_Relationship IDH2_mut IDH2 Mutation (e.g., R140Q) TwoHG ↑ 2-Hydroxyglutarate (Oncometabolite) IDH2_mut->TwoHG converts α-KG aKG α-Ketoglutarate Epigenetic Epigenetic Dysregulation (DNA/Histone Hypermethylation) TwoHG->Epigenetic Block Block in Myeloid Differentiation Epigenetic->Block AML AML Phenotype Block->AML This compound This compound Treatment This compound->TwoHG inhibits mutant IDH2 TwoHG_reduction ↓ 2-Hydroxyglutarate This compound->TwoHG_reduction Epigenetic_reversal Reversal of Hypermethylation TwoHG_reduction->Epigenetic_reversal Differentiation Induction of Myeloid Differentiation Epigenetic_reversal->Differentiation Response Therapeutic Response Differentiation->Response

Caption: Logical relationship from IDH2 mutation to therapeutic response.

References

Application Notes & Protocols: Investigating Leukemia Stem Cell Differentiation with Enasidenib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in treating AML is the persistence of leukemia stem cells (LSCs), which possess self-renewal capabilities and are often resistant to conventional chemotherapy, leading to relapse[1].

Recurrent mutations in the isocitrate dehydrogenase 2 (IDH2) gene, present in approximately 8-15% of AML patients, represent a key therapeutic target[2]. These mutations lead to the production of an oncometabolite, R-2-hydroxyglutarate (2-HG), which induces a block in hematopoietic differentiation[2][3]. Enasidenib (AG-221/CC-90007) is a first-in-class, oral, selective, small-molecule inhibitor of the mutant IDH2 enzyme[4]. It acts not by direct cytotoxicity, but by promoting the differentiation of leukemic blasts into mature, functional neutrophils[2][3]. These application notes provide an overview of the mechanism of this compound, relevant clinical data, and detailed protocols for investigating its effects on LSC differentiation.

Mechanism of Action

Mutant IDH2 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET family enzymes involved in DNA demethylation and histone demethylases.[6] This results in widespread hypermethylation of DNA and histones, leading to an epigenetic state that blocks hematopoietic stem cell differentiation and promotes leukemogenesis.[5][6]

This compound selectively binds to and inhibits the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels.[5] The decrease in 2-HG restores the function of α-KG-dependent dioxygenases, reverses the epigenetic block, and allows for the terminal differentiation of leukemic blasts.[7][8]

Caption: Mechanism of this compound in IDH2-mutated AML.

Quantitative Data Summary

This compound has demonstrated significant clinical activity in patients with relapsed or refractory (R/R) AML harboring an IDH2 mutation. Its efficacy is primarily driven by inducing cellular differentiation.

Table 1: Clinical Efficacy of this compound Monotherapy in R/R AML

Parameter Value Reference(s)
Overall Response Rate (ORR) 40.3% [4][9]
Complete Remission (CR) 19.3% [2][4]
Median Duration of Response 5.8 months [4]
Median Time to Best Response 3.7 months [3]
Median Overall Survival (OS) 9.3 months [4][6]

| Median OS in Patients with CR | 19.7 months |[2][4] |

Table 2: Pharmacodynamic & Safety Profile of this compound

Parameter Value / Observation Reference(s)
Median 2-HG Suppression 90.6% [3]
2-HG Suppression (R140 mutation) 94.9% [10]
2-HG Suppression (R172 mutation) 70.9% [10]
IDH-Inhibitor Associated Differentiation Syndrome (DS) 10.4% - 19% incidence [11][12][13]
Median Time to DS Onset 19-32 days [11][13]

| Grade 3-4 Indirect Hyperbilirubinemia | 12% |[4] |

Experimental Protocols & Workflow

Investigating the effects of this compound requires a multi-faceted approach, combining in vitro cell culture with functional and molecular assays.

Experimental_Workflow cluster_assays Downstream Assays start Isolate Primary AML Cells (CD34+ selection) or use IDH2-mutant Cell Line culture Culture cells in appropriate medium (e.g., StemSpan™) start->culture treatment Treat with this compound (Dose-response curve) and Vehicle Control culture->treatment flow Flow Cytometry: Assess Differentiation Markers (CD11b, CD14) and Stem/Progenitor populations (CD34, CD38) treatment->flow 48-96h post-treatment two_hg 2-HG Measurement: LC-MS/MS or Enzymatic Assay treatment->two_hg 24-72h post-treatment cfu Functional Assay: Colony-Forming Unit (CFU) Assay to assess self-renewal treatment->cfu After initial treatment molecular Molecular Analysis: NGS for mIDH2 VAF and co-mutations treatment->molecular Pre- and Post-treatment

Caption: General experimental workflow for evaluating this compound.
Protocol 4.1: In Vitro Culture and Treatment of AML Cells

This protocol describes the culture of primary AML cells and treatment with this compound to assess differentiation.

Materials:

  • Primary AML patient bone marrow or peripheral blood samples (with confirmed IDH2 mutation).

  • Ficoll-Paque for mononuclear cell (MNC) isolation.

  • CD34 MicroBead Kit for positive selection of hematopoietic stem and progenitor cells.

  • StemSpan™ SFEM II or similar serum-free expansion medium supplemented with appropriate cytokines[14].

  • This compound (dissolved in DMSO).

  • Vehicle control (DMSO).

  • 96-well cell culture plates.

Procedure:

  • Isolate Cells: Isolate MNCs from patient samples using Ficoll-Paque density gradient centrifugation. For LSC-enriched populations, perform CD34+ cell selection using magnetic beads according to the manufacturer's protocol.

  • Cell Culture: Resuspend CD34+ selected cells or total MNCs in pre-warmed StemSpan™ medium at a density of 1x10^6 cells/mL.

  • Plating: Plate 100 µL of cell suspension into each well of a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Add the drug or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.

  • Analysis: After incubation, harvest cells for downstream analysis as described in the following protocols.

Protocol 4.2: Flow Cytometry for Myeloid Differentiation

This protocol is for assessing changes in cell surface markers indicative of myeloid differentiation.

Materials:

  • Treated and control cells from Protocol 4.1.

  • FACS buffer (PBS + 2% FBS).

  • Fluorochrome-conjugated antibodies (e.g., anti-CD34, anti-CD38, anti-CD11b, anti-CD14, anti-CD45).

  • Viability dye (e.g., 7-AAD).

  • Flow cytometer.

Procedure:

  • Harvest Cells: Carefully collect cells from each well into flow cytometry tubes.

  • Wash: Wash cells once with 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash cells twice with 1 mL of cold FACS buffer.

  • Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer and add the viability dye according to the manufacturer's instructions.

  • Acquisition: Analyze the samples on a flow cytometer. Gate on viable, single cells.

  • Data Analysis: Quantify the percentage of cells expressing mature myeloid markers (e.g., CD11b+, CD14+) and the reduction in the immature LSC-like population (e.g., CD34+CD38-).[15] An increase in the mature population and a decrease in the immature population in this compound-treated samples indicate induced differentiation.

Protocol 4.3: 2-HG Level Measurement

This protocol provides a general guideline for measuring the oncometabolite 2-HG. The preferred method is LC-MS/MS for its sensitivity and specificity, but commercially available enzymatic assays can also be used.

Materials:

  • Treated and control cells from Protocol 4.1.

  • Cell supernatant or cell pellets.

  • Metabolite extraction buffer (e.g., 80% methanol).

  • LC-MS/MS system or 2-HG Assay Kit.

Procedure:

  • Sample Preparation:

    • Supernatant: Collect the cell culture medium.

    • Cell Pellets: Harvest at least 1x10^6 cells, wash with cold PBS, and snap-freeze the pellet.

  • Metabolite Extraction: Add ice-cold extraction buffer to the cell pellet, vortex thoroughly, and incubate on ice for 20 minutes. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.

  • Quantification: Analyze the extracted metabolites or culture supernatant using an LC-MS/MS method or a commercial colorimetric/fluorometric 2-HG assay kit, following the manufacturer's protocol.

  • Data Analysis: Normalize 2-HG levels to cell number or total protein concentration. A significant decrease in 2-HG levels in this compound-treated samples confirms target engagement.[10]

Biomarkers of Response and Resistance Mechanisms

While this compound is effective in a subset of patients, primary and acquired resistance are significant clinical challenges.

Response Prediction:

  • Suppression of 2-HG is necessary for response but is not sufficient on its own, as many non-responding patients also exhibit potent 2-HG suppression.[9][10]

  • The primary mechanism of clinical response is the differentiation of myeloblasts, which can occur even while the IDH2 mutation persists.[10]

Resistance Mechanisms:

  • Co-occurring Mutations: The most well-characterized mechanism of primary resistance involves co-mutations in signaling pathways that promote proliferation and block differentiation independently of the IDH2 pathway.[7] Mutations in RAS pathway genes (NRAS, KRAS, PTPN11) are significantly enriched in non-responding patients.[6][9][10]

  • Clonal Evolution: Under the selective pressure of therapy, pre-existing subclones with resistance-conferring mutations can expand, leading to relapse.

Resistance_Mechanism cluster_pathway Therapeutic Pathway & Outcome cluster_response Response cluster_resistance Resistance Start Patient with IDH2-mutant AML Treatment This compound Treatment Start->Treatment Target Inhibition of Mutant IDH2 Treatment->Target PD_Effect 2-HG Suppression Target->PD_Effect Diff Myeloid Differentiation PD_Effect->Diff Resistance Primary Resistance (No Response) PD_Effect->Resistance 2-HG suppression may still occur Response Clinical Response (CR, ORR) Diff->Response RAS Co-occurring RAS Pathway Mutations RAS->Resistance

Caption: Clinical response and resistance pathways to this compound.

Important Considerations

  • Differentiation Syndrome (DS): A critical and potentially fatal adverse event associated with this compound is DS. It is characterized by rapid proliferation and differentiation of myeloid cells, leading to symptoms like dyspnea, hypoxia, pulmonary infiltrates, and fever.[11][12] Researchers should be aware of this phenomenon in in vivo models. In clinical settings, DS is managed with systemic corticosteroids.[11]

  • Leukocytosis: Non-infectious leukocytosis can occur due to the rapid proliferation of differentiating myeloid cells and should be monitored.[3]

  • Time to Response: Clinical responses to this compound can be delayed, with the median time to best response being over three months.[3] This reflects the drug's mechanism, which relies on cellular differentiation rather than immediate cytotoxicity. Long-term in vitro and in vivo experiments may be necessary to fully capture its effects.

References

Application Notes and Protocols for Lentiviral Models of Enasidenib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lentiviral models for studying resistance to Enasidenib, a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) in acute myeloid leukemia (AML).

Introduction to this compound and Resistance Mechanisms

This compound is an oral, small-molecule inhibitor of mutated IDH2 enzymes, which are prevalent in a subset of AML patients. By blocking the neomorphic activity of mutant IDH2, this compound reduces the oncometabolite 2-hydroxyglutarate (2-HG), leading to the differentiation of leukemic blasts.[1] Despite its clinical efficacy, with an overall response rate of about 40% in relapsed or refractory AML, resistance to this compound is a significant clinical challenge.[1][2]

Mechanisms of resistance to this compound can be broadly categorized as primary (intrinsic) or acquired. Key mechanisms include:

  • Secondary IDH2 mutations: Acquired mutations in the IDH2 gene can prevent this compound from binding effectively.

  • Isoform switching: The emergence of mutations in the IDH1 gene can bypass the therapeutic effect of the IDH2 inhibitor.

  • Activation of parallel signaling pathways: Upregulation of receptor tyrosine kinase (RTK) pathways, such as those involving FLT3 and RAS/MAPK, can promote cell survival and proliferation independently of the IDH2 pathway.[3][4][5]

  • Clonal evolution: The selection and expansion of pre-existing or newly mutated subclones that are not dependent on the IDH2 mutation for survival.

Lentiviral vectors are a powerful tool for modeling these resistance mechanisms in vitro and in vivo. They can be used to introduce specific resistance-conferring genes into sensitive AML cell lines or to screen for novel resistance genes.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to this compound's activity and resistance.

Table 1: In Vitro IC50 Values of this compound in AML Cell Lines

Cell LineIDH2 Mutation StatusThis compound IC50 (nM)Reference
IDH2-mutant-TF-1IDH2 R140Q~75.5[6]
HL-60IDH2 Wild-Type>10,000[6]
SRNot Specified160[6]
HCT-116 (Colon)Not Specified780[6]

Table 2: Clinical Response Rates to this compound in Relapsed/Refractory AML

Response MetricPercentage of PatientsReference
Overall Response Rate (ORR)40.3%[2]
Complete Remission (CR)19.3%[2]

Experimental Protocols

Here we provide detailed protocols for establishing lentiviral models of this compound resistance.

Protocol 1: Generation of this compound-Resistant AML Cell Lines by Dose Escalation

This protocol describes the generation of this compound-resistant AML cell lines through continuous exposure to increasing concentrations of the drug.

Materials:

  • IDH2-mutant AML cell line (e.g., TF-1 with IDH2 R140Q mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and supplements)

  • This compound (AG-221)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Sterile cell culture plates and flasks

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental IDH2-mutant AML cells at a density of 1 x 10^5 cells/mL in a 96-well plate.

    • Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) for 72 hours.

    • Determine cell viability using an MTT or similar assay.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Initiate continuous drug exposure:

    • Culture the parental AML cells in the presence of this compound at a concentration equal to the IC50.

    • Monitor cell viability and proliferation regularly. Initially, a significant portion of the cells may die.

    • Replenish the medium with fresh this compound-containing medium every 2-3 days.

  • Dose escalation:

    • Once the cells have adapted and are proliferating steadily at the initial this compound concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is recommended.

    • Continue to monitor the cells and allow them to adapt to each new concentration before the next escalation. This process can take several months.

    • A case series in patients has shown that dose escalation from 100mg to 200mg daily was tolerated and could improve response, providing a rationale for this approach in vitro.[7][8]

  • Characterize the resistant cell line:

    • Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), perform a new IC50 determination to quantify the level of resistance.

    • Analyze the resistant cells for potential mechanisms of resistance, such as secondary IDH2 mutations or activation of bypass signaling pathways, through techniques like DNA sequencing and western blotting.

Protocol 2: Lentiviral Overexpression of NRAS G12D to Induce this compound Resistance

This protocol details the use of lentiviral vectors to overexpress a constitutively active form of NRAS (G12D), a known mechanism of resistance to this compound.

Materials:

  • IDH2-mutant AML cell line (e.g., TF-1 with IDH2 R140Q)

  • Lentiviral vector encoding human NRAS G12D with a selectable marker (e.g., puromycin resistance)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene or other transduction enhancement reagent

  • Puromycin

  • Complete cell culture medium

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the NRAS G12D lentiviral vector and the packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Concentrate the viral particles, for example, by ultracentrifugation.

    • Determine the viral titer.

  • Lentiviral Transduction of AML Cells:

    • Plate the IDH2-mutant AML cells at a density of 5 x 10^5 cells/mL in a 24-well plate.[9]

    • Add the concentrated lentivirus at a desired multiplicity of infection (MOI) in the presence of a transduction-enhancing reagent like Polybrene (final concentration 4-8 µg/mL).[10]

    • Incubate the cells with the virus for 24 hours.[9]

    • Remove the virus-containing medium and replace it with fresh complete medium.

  • Selection of Transduced Cells:

    • 48 hours post-transduction, begin selection of the transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Maintain the cells under puromycin selection until a stable, resistant population is established.

  • Confirmation of NRAS G12D Expression and Functional Consequences:

    • Confirm the overexpression of NRAS G12D in the transduced cells by western blotting.

    • Assess the activation of downstream signaling pathways (e.g., MAPK/ERK) by western blotting for phosphorylated forms of key proteins.

    • Determine the IC50 of this compound in the NRAS G12D-overexpressing cells and compare it to the parental cell line to confirm the induction of resistance.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in this compound resistance and the experimental workflows for generating resistant cell models.

Enasidenib_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS (e.g., NRAS G12D) RTK->RAS PI3K PI3K RTK->PI3K STAT5 STAT5 RTK->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation mutant_IDH2 Mutant IDH2 two_HG 2-Hydroxyglutarate mutant_IDH2->two_HG alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH2 Diff_Block Differentiation Block two_HG->Diff_Block This compound This compound This compound->mutant_IDH2

Caption: Signaling pathways in this compound resistance.

Lentiviral_Workflow cluster_virus_production Lentivirus Production cluster_transduction Transduction & Selection HEK293T HEK293T Cells Transfection Transfection HEK293T->Transfection Plasmids Lentiviral & Packaging Plasmids (e.g., NRAS G12D) Plasmids->Transfection Harvest Harvest & Concentrate Virus Transfection->Harvest Transduction Lentiviral Transduction Harvest->Transduction AML_cells IDH2-mutant AML Cells AML_cells->Transduction Selection Puromycin Selection Transduction->Selection Resistant_cells This compound-Resistant AML Cells Selection->Resistant_cells

Caption: Lentiviral workflow for resistance model generation.

Dose_Escalation_Workflow Start Parental IDH2-mutant AML Cell Line IC50_determination Determine Initial This compound IC50 Start->IC50_determination Culture_IC50 Continuous Culture at IC50 IC50_determination->Culture_IC50 Adaptation Monitor for Adaptation Culture_IC50->Adaptation Dose_Increase Gradually Increase This compound Concentration Adaptation->Dose_Increase If adapted Resistant_Line Establish Resistant Cell Line Adaptation->Resistant_Line If stable at high dose Dose_Increase->Adaptation Repeat Characterization Characterize Resistance (IC50, Sequencing, etc.) Resistant_Line->Characterization

Caption: Dose-escalation workflow for resistance model generation.

References

Troubleshooting & Optimization

Enasidenib solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Enasidenib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO.[1][2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility.[1]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?

A2: this compound is practically insoluble in aqueous solutions.[3][4] Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to precipitate. To avoid this, it is recommended to perform a serial dilution of the DMSO stock with DMSO to a lower concentration before adding it to your aqueous buffer or cell culture medium.

Q3: What are the storage conditions for this compound powder and its solutions?

A3:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Yes, this compound has been shown to degrade under photolytic conditions.[5][6] It is recommended to protect solutions containing this compound from light, for example, by using amber vials or covering containers with aluminum foil.

Q5: What is the solubility of this compound in aqueous buffers like PBS?

A5: this compound is practically insoluble in aqueous solutions across the physiological pH range.[3][4] The solubility is reported to be ≤ 74 µg/mL in aqueous solutions from pH 1.2 to 7.4.[3][4] One source specifies a solubility of 0.003 mg/mL in 50 mM phosphate buffer at pH 7.4.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound powder Insufficient solvent volume or inadequate mixing.Use the recommended solvents at the appropriate concentrations as detailed in the solubility table. Sonication or gentle warming may aid in dissolution, particularly for in vivo formulations.
Cloudiness or precipitation in cell culture media Exceeding the aqueous solubility limit of this compound.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit. Perform serial dilutions in DMSO before adding to the media.
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions regularly and store them appropriately at -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.
Low bioavailability in animal studies Poor solubility and absorption of the formulation.For in vivo administration, consider using a formulation with co-solvents and surfactants such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to improve solubility and bioavailability.[2]

Data Presentation

This compound Solubility Data
Solvent Solubility Molar Concentration Notes References
DMSO ≥47.3 mg/mL[7]
50 mg/mL105.62 mMUltrasonic may be needed.[2]
100 mg/mL175.59 mMUse fresh, moisture-free DMSO.[1]
Ethanol ≥22.9 mg/mL[7]
Aqueous Solutions (pH 1.2 - 7.4) ≤ 74 µg/mLPractically insoluble.[3][4]
Phosphate Buffer (50 mM, pH 7.4) 0.003 mg/mL
Acetate Buffer (50 mM, pH 4.5) 0.003 mg/mL
This compound Stability Summary
Condition Stability Degradation Products Identified References
Acidic Hydrolysis Significant degradationDP-I, DP-III, DP-IV[5][6]
Basic Hydrolysis Significant degradationDP-I, DP-III[5][6]
Oxidative (H₂O₂) Stress Significant degradationDP-II, DP-V, DP-VI, DP-VII[5][6]
Photolytic Significant degradationDP-VII, DP-VIII, DP-IX[5][6]
Thermal Stress StableNo significant degradation observed.[5][6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate the solution at room temperature until the powder is completely dissolved.

  • Store the stock solution in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles.

  • Protect the stock solution from light.

Protocol for Preparing Working Solutions for In Vitro Assays
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution with DMSO to get an intermediate concentration that is 100x to 1000x of the final desired concentration in the assay.

  • Add the appropriate volume of the diluted this compound solution to the pre-warmed cell culture medium or assay buffer. Mix gently but thoroughly.

  • Ensure the final concentration of DMSO in the assay is kept to a minimum (e.g., <0.5%) to avoid solvent-induced toxicity.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro/In Vivo Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add Solvent aliquot Aliquot and Store at -80°C dissolve->aliquot Vortex/Sonicate thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Serial Dilution in DMSO thaw->serial_dilute add_to_medium Add to Aqueous Medium/Buffer serial_dilute->add_to_medium perform_assay Perform Experiment add_to_medium->perform_assay

Caption: Experimental workflow for preparing this compound solutions.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Stress cluster_photo Photolytic Conditions This compound This compound DP_I_acid DP-I This compound->DP_I_acid DP_III_acid DP-III This compound->DP_III_acid DP_IV_acid DP-IV This compound->DP_IV_acid DP_I_base DP-I This compound->DP_I_base DP_III_base DP-III This compound->DP_III_base DP_II DP-II This compound->DP_II DP_V DP-V This compound->DP_V DP_VI DP-VI This compound->DP_VI DP_VII_ox DP-VII This compound->DP_VII_ox DP_VII_photo DP-VII This compound->DP_VII_photo DP_VIII DP-VIII This compound->DP_VIII DP_IX DP-IX This compound->DP_IX

Caption: this compound degradation pathways under stress conditions.

References

Technical Support Center: Optimizing Enasidenib Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Enasidenib concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect cell viability?

This compound is a selective, oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3] In cancer cells with mutated IDH2, the enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG), which promotes tumorigenesis by altering epigenetic regulation and blocking cellular differentiation.[1][3] this compound works by inhibiting the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels.[1][3] This, in turn, relieves the block on hematopoietic differentiation, causing leukemic cells to mature.[1][2]

It is crucial to understand that this compound is primarily a differentiating agent , not a cytotoxic one.[1][2] Therefore, standard short-term cytotoxicity assays may not show a significant decrease in cell viability. Instead, the primary effect observed in cell culture is the induction of differentiation, which may be accompanied by a reduction in cell proliferation over a longer treatment period.

Q2: What is a good starting concentration range for this compound in a cell viability assay?

The optimal concentration of this compound will depend on the specific cell line and the IDH2 mutation it harbors. Based on preclinical data, a good starting point for a dose-response experiment would be in the nanomolar to low micromolar range.

Parameter Recommended Concentration Range Notes
Initial Dose-Response 0.01 µM - 10 µMA broad range to capture the dose-dependent effects.
IDH2 R140Q mutant cells 0.1 µM - 1 µMBased on enzymatic IC50 values.[4]
IDH2 R172K mutant cells 0.4 µM - 5 µMBased on enzymatic IC50 values.[4]
Published in vitro study 5 µM for 24 hoursA published data point for a specific cell line.

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound for a cell viability assay?

Since this compound's primary effect is differentiation, longer incubation times are generally required to observe a significant impact on cell proliferation and viability.

Assay Type Recommended Incubation Time Rationale
Short-term (e.g., MTT, XTT) 72 hours or longerTo allow for the induction of differentiation and subsequent effects on proliferation. A 24-hour incubation may not be sufficient.
Long-term (e.g., colony formation) 7 - 14 daysTo assess the impact on the self-renewal capacity of cancer cells.

Troubleshooting Guide

Issue 1: I don't see a decrease in cell viability after treating my cells with this compound.

This is a common observation as this compound is a differentiating agent, not a classic cytotoxic drug.

  • Explanation: The primary effect is cell differentiation, which may not lead to immediate cell death. You might observe a decrease in the rate of proliferation over time.

  • Recommendation:

    • Extend the incubation time of your assay to 72 hours or longer.

    • Instead of or in addition to a viability assay, consider performing a cell differentiation assay. Look for changes in cell morphology or the expression of differentiation markers (e.g., CD11b, CD14 for myeloid cells) using flow cytometry or western blotting.

    • Measure the levels of 2-HG in your cell culture supernatant or cell lysates to confirm that this compound is inhibiting the mutant IDH2 enzyme.

Issue 2: I'm observing changes in cell morphology, but the viability readout is unchanged.

  • Explanation: Changes in cell morphology are a strong indicator that this compound is inducing differentiation. Differentiated cells may still be metabolically active, which is what many viability assays (like MTT) measure.

  • Recommendation:

    • Document the morphological changes with microscopy.

    • Use a multi-parametric approach. Combine your viability assay with an assay that measures cell number (e.g., crystal violet staining) or a marker of apoptosis (e.g., Annexin V staining) to get a more complete picture.

Issue 3: My this compound solution is precipitating in the cell culture medium.

  • Explanation: this compound has limited aqueous solubility.

  • Recommendation:

    • Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution is commonly used.

    • When adding this compound to your culture medium, ensure that the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Vortex the diluted this compound solution well before adding it to the cells.

    • If precipitation persists, consider using a pre-warmed medium and gently mixing the plate after adding the compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using an MTT assay after treatment with this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density. This should be determined for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.

  • This compound Treatment:

    • The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation:

    • Incubate the plate for at least 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Differentiation Assay by Flow Cytometry

This protocol allows for the quantification of cell surface markers associated with differentiation.

  • Cell Treatment:

    • Treat cells with the desired concentration of this compound for an appropriate duration (e.g., 3-7 days).

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • Stain the cells with fluorescently conjugated antibodies against differentiation markers (e.g., CD11b, CD14).

    • Include appropriate isotype controls.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer and analyze the percentage of cells expressing the differentiation markers.

Visualizations

Enasidenib_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate Mutant_IDH2 Mutant IDH2 Isocitrate->Mutant_IDH2 alpha-KG alpha-KG Mutant_IDH2->alpha-KG X (inhibited) 2-HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->2-HG TET_Enzymes TET Enzymes 2-HG->TET_Enzymes Inhibits Histone_Demethylases Histone Demethylases 2-HG->Histone_Demethylases Inhibits DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevents Differentiation_Block Differentiation Block DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemia_Progression Leukemia_Progression Differentiation_Block->Leukemia_Progression Leads to This compound This compound This compound->Mutant_IDH2 Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 2-5: Incubation cluster_3 Day 5: Assay Seed_Cells Seed cells in 96-well plate Prepare_this compound Prepare this compound serial dilutions Seed_Cells->Prepare_this compound Add_Treatment Add this compound to cells Prepare_this compound->Add_Treatment Incubate Incubate for 72 hours Add_Treatment->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Plate Read absorbance at 570 nm Add_DMSO->Read_Plate

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Tree Start No effect on cell viability? Check_Incubation Is incubation time ≥ 72 hours? Start->Check_Incubation Extend_Incubation Extend incubation time Check_Incubation->Extend_Incubation No Check_Morphology Observe for morphological changes? Check_Incubation->Check_Morphology Yes Assess_Differentiation Perform differentiation assay (e.g., flow cytometry for CD11b/CD14) Check_Morphology->Assess_Differentiation Yes No_Change No morphological change Check_Morphology->No_Change No Check_Concentration Is this compound concentration optimal? No_Change->Check_Concentration Dose_Response Perform dose-response experiment (0.01-10 µM) Check_Concentration->Dose_Response No/Unsure Check_2HG Measure 2-HG levels to confirm target engagement Check_Concentration->Check_2HG Yes

Caption: Troubleshooting decision tree.

References

Enasidenib treatment duration for optimal differentiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Enasidenib, a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2).

Frequently Asked Questions (FAQs)

Q1: What is the optimal in vitro concentration of this compound to induce myeloid differentiation in IDH2-mutant acute myeloid leukemia (AML) cell lines?

A1: The optimal concentration of this compound for inducing differentiation in vitro can vary depending on the specific cell line and experimental conditions. However, based on preclinical studies, a concentration range of 1 µM to 10 µM is commonly used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q2: How long does it take to observe significant differentiation of AML cells after this compound treatment in vitro?

A2: The timeline for observing differentiation can vary. In preclinical models, changes in differentiation markers can be detected within a few days of treatment. For example, in TF-1 erythroleukemia cells, differentiation has been observed after 7 days of treatment.[1] In primary AML cells, an 8-day treatment with 10 µM this compound has been shown to increase the expression of myeloid differentiation markers. It is advisable to perform a time-course experiment, assessing differentiation markers at multiple time points (e.g., 48, 72, 96 hours, and longer) to establish the optimal treatment duration for your model.

Q3: What are the key markers to assess for myeloid differentiation induced by this compound?

A3: Key surface markers for assessing myeloid differentiation in AML cells following this compound treatment include CD11b, CD14, CD15, and CD24.[2] An increase in the expression of these markers, which can be quantified by flow cytometry, indicates successful induction of differentiation.

Q4: Can this compound induce differentiation in IDH2 wild-type cells?

A4: this compound is a selective inhibitor of mutant IDH2 enzymes.[2] Its primary mechanism of inducing differentiation is by reducing the oncometabolite 2-hydroxyglutarate (2-HG), which is produced by mutant IDH2. Therefore, significant induction of myeloid differentiation is not expected in IDH2 wild-type cells.

Q5: What are the potential mechanisms of resistance to this compound-induced differentiation?

A5: Resistance to this compound can be multifactorial. Preclinical and clinical studies suggest that co-occurring mutations in signaling pathways, such as the RAS pathway, can contribute to resistance.[1] These mutations may drive proliferation and survival signals that are independent of the IDH2 pathway, thereby overriding the differentiation-inducing effects of this compound.

Troubleshooting Guides

Issue 1: Low or no induction of differentiation markers (e.g., CD11b, CD14) after this compound treatment.

Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal concentration for your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment, analyzing marker expression at various time points (e.g., 2, 4, 6, and 8 days) to determine the optimal treatment duration.
Cell Line Insensitivity Confirm the IDH2 mutation status of your cell line. This compound is most effective in cells with IDH2 R140Q or R172K mutations. Consider using a different IDH2-mutant cell line if necessary.
Drug Inactivity Ensure proper storage and handling of this compound. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.
High Cell Density High cell confluence can inhibit differentiation. Ensure cells are seeded at an appropriate density to allow for proper differentiation to occur. Refer to the experimental protocol below for recommended seeding densities.

Issue 2: High variability in differentiation marker expression between experiments.

Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions Standardize all cell culture parameters, including media composition, serum percentage, passage number, and cell density at the time of treatment.
Variable this compound Activity Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of the compound.
Inconsistent Staining for Flow Cytometry Use a consistent staining protocol, including antibody concentrations, incubation times, and temperatures. Include appropriate controls in every experiment (e.g., unstained cells, isotype controls).
Instrument Variability Calibrate the flow cytometer before each use with standardized beads to ensure consistent performance.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Myeloid Differentiation Marker Expression in IDH2-Mutant AML Cells

Cell LineThis compound Concentration (µM)Treatment Duration (days)% CD11b Positive Cells (Mean ± SD)% CD14 Positive Cells (Mean ± SD)
TF-1 (IDH2-R140Q) 0 (Vehicle)75.2 ± 1.12.1 ± 0.5
1725.8 ± 3.515.4 ± 2.8
5755.3 ± 6.238.7 ± 4.1
10778.6 ± 8.955.2 ± 6.7
Primary AML Patient Cells (IDH2-R172K) 0 (Vehicle)88.1 ± 2.34.5 ± 1.2
10865.4 ± 7.842.1 ± 5.3

Experimental Protocols

Protocol 1: In Vitro Differentiation Assay of AML Cells with this compound

  • Cell Culture: Culture IDH2-mutant AML cells (e.g., TF-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Add the this compound-containing medium or vehicle control (DMSO) to the cells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 7 days), changing the medium with fresh this compound or vehicle every 2-3 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add fluorescently conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14) and appropriate isotype controls.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in a suitable buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer and analyze the percentage of cells expressing the differentiation markers.

Mandatory Visualization

Enasidenib_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound Mutant_IDH2 Mutant IDH2 (R140Q/R172K) This compound->Mutant_IDH2 Inhibits Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->Two_HG Produces alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH2 TET2 TET2 Two_HG->TET2 Inhibits Jumonji_C_Demethylases Jumonji-C Histone Demethylases Two_HG->Jumonji_C_Demethylases Inhibits DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation (e.g., H3K27me3) Jumonji_C_Demethylases->Histone_Hypermethylation Prevents Differentiation_Block Block in Myeloid Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Myeloid_Differentiation Myeloid Differentiation Differentiation_Block:e->Myeloid_Differentiation:w Relieved by This compound Upregulation_of_CD11b_CD14 Upregulation of CD11b, CD14, etc. Myeloid_Differentiation->Upregulation_of_CD11b_CD14

Caption: this compound signaling pathway in IDH2-mutant AML.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Start Start Culture_Cells Culture IDH2-Mutant AML Cells Start->Culture_Cells Seed_Cells Seed Cells in 6-well Plates Culture_Cells->Seed_Cells Add_this compound Add this compound or Vehicle Control Seed_Cells->Add_this compound Incubate Incubate for Defined Duration Add_this compound->Incubate Harvest_Cells Harvest and Wash Cells Incubate->Harvest_Cells Stain_Antibodies Stain with Fluorescent Antibodies (CD11b, CD14) Harvest_Cells->Stain_Antibodies Flow_Cytometry Analyze by Flow Cytometry Stain_Antibodies->Flow_Cytometry End End Flow_Cytometry->End

Caption: Experimental workflow for in vitro differentiation assay.

References

Technical Support Center: Investigating the Impact of Enasidenib on Normal Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of Enasidenib on normal hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected erythroid differentiation of normal CD34+ cells with this compound treatment. What could be the issue?

A1: Several factors could contribute to this. Consider the following troubleshooting steps:

  • Cell Source and Quality: Ensure you are using high-viability CD34+ hematopoietic stem and progenitor cells (HSPCs) from a reliable source, such as umbilical cord blood or bone marrow.[1][2]

  • Culture Conditions: Confirm that your erythroid differentiation culture medium contains the necessary cytokines, such as erythropoietin (EPO), stem cell factor (SCF), and interleukin-3 (IL-3).[1][2] The effect of this compound on erythroid differentiation is often observed in the presence of EPO.[1][3]

  • This compound Concentration: Use a dose range appropriate for in vitro studies. A common concentration is 10µM.[1]

  • Timing of Analysis: The pro-erythroid effect of this compound may not be apparent at very early time points. Assess differentiation markers like CD71 and Glycophorin A (GPA) at later stages, for instance, after 8 days of culture.[1]

  • Progenitor Population: this compound primarily acts on more committed CD71+ erythroid progenitors, rather than the most primitive hematopoietic stem cells, to enhance late-stage erythroid differentiation.[1][3] Your starting population and the specific sub-population you are analyzing are critical.

Q2: Is the effect of this compound on normal HSCs dependent on IDH2 inhibition?

A2: No, the enhanced erythroid differentiation observed with this compound in normal hematopoietic progenitors is independent of both mutant and wild-type IDH2 activity.[1][2][3] This has been demonstrated by the lack of a similar effect with other IDH1/2 inhibitors and through experiments using CRISPR-Cas9 engineered IDH2 knockout CD34+ cells, which still showed enhanced erythroid differentiation with this compound.[1] Furthermore, the oncometabolite 2-hydroxyglutarate (2-HG) is not detectable at significant levels in these normal cells.[4]

Q3: We are seeing some unexpected off-target effects or toxicity in our normal HSC cultures with this compound. How can we investigate this?

A3: While this compound is generally well-tolerated in vitro, it's crucial to monitor for off-target effects.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that promotes erythroid differentiation without causing significant cytotoxicity.

  • Pan-Hematopoietic Analysis: In addition to erythroid markers, assess markers for other lineages (myeloid, lymphoid) to see if there are unexpected shifts in differentiation potential.

  • Apoptosis Assays: Use assays like Annexin V/PI staining to quantify apoptosis and necrosis at different this compound concentrations.

  • Colony-Forming Unit (CFU) Assays: A CFU assay can provide a functional readout of the impact on different progenitor populations. Note that this compound may not increase the number of BFU-E or CFU-E colonies but rather acts on more mature progenitors.[1]

Q4: What is the underlying mechanism of this compound's pro-erythroid effect on normal progenitors?

A4: The primary mechanism is the inhibition of the ABCG2 transporter.[1] This leads to the intracellular accumulation of protoporphyrin IX (PPIX), a direct precursor to heme.[1] The increased availability of PPIX drives heme synthesis and subsequent hemoglobin production, ultimately promoting erythroid maturation.[1][3]

Quantitative Data Summary

ParameterObservationFold Change/ValueCell TypeReference
Erythroid Differentiation
CD71+/GPA+ CellsDoubled proportion and total number~2-fold increaseCord blood & bone marrow CD34+ HSPCs[1]
Gene Expression
GATA1Increased expression1.3-foldCord blood CD34+ HSPCs[1]
EPORIncreased expression2-foldCord blood CD34+ HSPCs[1]
KLF1Increased expression1.4-foldCord blood CD34+ HSPCs[1]
PU.1 (SPI1)Decreased expression0.5-foldCord blood CD34+ HSPCs[1]
GATA2Decreased expression0.7-foldCord blood CD34+ HSPCs[1]
Heme Synthesis Pathway
Hemoglobin ProductionIncreased production1.9-foldCord blood CD34+ HSPCs[1]
Protoporphyrin IX (PPIX)Increased autofluorescence1.2-foldCord blood CD34+ HSPCs[1]
Protoporphyrin IX (PPIX)Increased levels (UPLC)6.1-foldCord blood CD34+ HSPCs[3]

Experimental Protocols

Protocol 1: In Vitro Erythroid Differentiation of CD34+ HSPCs
  • Cell Source: Isolate CD34+ HSPCs from fresh umbilical cord blood or bone marrow using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Culture Medium: Prepare an erythroid differentiation medium (e.g., IMDM based) supplemented with serum (e.g., 10% FBS), L-glutamine, penicillin-streptomycin, and the following cytokines:

    • Stem Cell Factor (SCF)

    • Interleukin-3 (IL-3)

    • Erythropoietin (EPO)

  • Cell Plating: Seed the CD34+ cells at an appropriate density (e.g., 1 x 10^5 cells/mL) in a tissue culture plate.

  • Treatment: Add this compound (e.g., 10 µM final concentration) or a vehicle control (e.g., DMSO) to the cultures.

  • Incubation: Culture the cells for 8 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After 8 days, harvest the cells and analyze for erythroid differentiation markers (CD71 and GPA) by flow cytometry. Morphological changes can be assessed by cytospin and Wright-Giemsa staining.

Protocol 2: Colony-Forming Unit (CFU) Assay
  • Cell Preparation: Prepare a single-cell suspension of bone marrow or cord blood mononuclear cells.

  • Plating: Mix the cells with a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of various colony types (BFU-E, CFU-GM, CFU-GEMM).

  • Treatment: Add this compound or vehicle control to the methylcellulose medium before plating.

  • Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes and incubate for 14-16 days at 37°C in a humidified incubator with 5% CO2.[5]

  • Colony Counting: Enumerate and differentiate colonies based on their morphology using an inverted microscope.[5]

Protocol 3: Flow Cytometry for Erythroid Progenitor Analysis
  • Cell Harvesting: Harvest cells from the in vitro differentiation culture.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

  • Staining: Resuspend the cells in the staining buffer and add fluorochrome-conjugated antibodies against surface markers such as CD34, CD71, and Glycophorin A (GPA).

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.

  • Gating Strategy:

    • Gate on single, viable cells.

    • From the viable cell population, identify the CD71+ and GPA+ populations to quantify erythroid differentiation.

Visualizations

Enasidenib_Mechanism_of_Action cluster_cell Erythroid Progenitor Cell This compound This compound ABCG2 ABCG2 Transporter This compound->ABCG2 Inhibits PPIX_out PPIX Efflux ABCG2->PPIX_out Mediates PPIX_in Protoporphyrin IX (PPIX) Heme Heme PPIX_in->Heme Precursor to Hemoglobin Hemoglobin Heme->Hemoglobin Leads to Erythroid_Diff Erythroid Differentiation Hemoglobin->Erythroid_Diff Promotes

Caption: Mechanism of this compound-induced erythroid differentiation.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound's Effect cluster_analysis Analysis Methods Start Isolate CD34+ HSPCs (Cord Blood/Bone Marrow) Culture Culture in Erythroid Differentiation Medium (+ Cytokines) Start->Culture Treatment Treat with this compound (or Vehicle Control) Culture->Treatment Incubate Incubate for 8 Days Treatment->Incubate Analysis Analyze Differentiation Incubate->Analysis Flow Flow Cytometry (CD71, GPA) Analysis->Flow Morphology Morphology (Cytospin) Analysis->Morphology Gene_Expression Gene Expression (qRT-PCR) Analysis->Gene_Expression

Caption: Workflow for studying this compound's effect on HSPCs.

References

Validation & Comparative

Synergistic Effects of Enasidenib with Other Targeted Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Enasidenib, an oral inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), has demonstrated significant clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML). However, to enhance its efficacy and overcome resistance mechanisms, combination strategies with other targeted therapies are being actively explored. This guide provides a comparative overview of the synergistic effects of this compound with key targeted agents, supported by preclinical and clinical data.

This compound in Combination with Azacitidine

The combination of this compound with the hypomethylating agent Azacitidine has shown promising results in treating newly diagnosed, IDH2-mutant AML patients who are ineligible for intensive chemotherapy.

Mechanism of Synergy: Preclinical studies suggest that this compound and Azacitidine work synergistically to enhance cell differentiation and induce apoptosis in AML cells. This compound inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), which in turn alleviates the differentiation block in IDH2-mutant cells. Azacitidine, a DNA methyltransferase inhibitor, also promotes differentiation and apoptosis through its effects on DNA methylation. The combination of these two agents appears to have a greater-than-additive effect on these anti-leukemic processes.[1]

Quantitative Data Summary:

ParameterThis compound + AzacitidineAzacitidine AloneReference
Overall Response Rate (ORR)74%36%[1]
Complete Remission (CR) Rate50%12%[2]
Median Time to First Response1.9 months3.6 months[3]
Median Duration of CR + CRhNot Reached14.6 months[1]

Experimental Protocols:

  • Cell Viability Assay (MTT Assay): AML cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound, Azacitidine, or the combination. After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well. The formazan product, which is proportional to the number of viable cells, is then solubilized and the absorbance is measured using a microplate reader. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Flow Cytometry for Differentiation Markers: AML cells are treated with the respective drugs. Following treatment, cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15). The percentage of cells expressing these markers is quantified by flow cytometry to assess the extent of differentiation.

Signaling Pathway and Experimental Workflow:

cluster_this compound This compound cluster_azacitidine Azacitidine cluster_outcome Cellular Outcome This compound This compound mutant_IDH2 mutant_IDH2 This compound->mutant_IDH2 inhibits Differentiation_Block Differentiation_Block Azacitidine Azacitidine two_HG two_HG mutant_IDH2->two_HG produces two_HG->Differentiation_Block causes Synergistic_Effect Synergistic Enhancement of Cell Differentiation and Apoptosis Differentiation_Block->Synergistic_Effect DNMT DNMT Azacitidine->DNMT inhibits DNA_Hypermethylation DNA_Hypermethylation DNMT->DNA_Hypermethylation causes DNA_Hypermethylation->Differentiation_Block

Synergistic mechanism of this compound and Azacitidine.

start AML Cell Culture treatment Treat with this compound, Azacitidine, or Combination start->treatment incubation Incubate for 72 hours treatment->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (MTT) assays->viability differentiation Flow Cytometry for Differentiation Markers assays->differentiation analysis Data Analysis (Combination Index) viability->analysis differentiation->analysis

In vitro experimental workflow for synergy assessment.

This compound in Combination with Venetoclax

The combination of this compound with the BCL-2 inhibitor Venetoclax is a promising all-oral regimen for patients with relapsed or refractory IDH2-mutated AML.

Mechanism of Synergy: Preclinical studies have shown that this compound-induced differentiation of AML cells leads to an increased dependence on BCL-2 for survival. This sensitization makes the cells more susceptible to apoptosis induced by Venetoclax. Specifically, this compound treatment can increase the expression of pro-apoptotic proteins like BIM and BAX, further priming the cells for Venetoclax-mediated killing.[4][5]

Quantitative Data Summary:

ParameterThis compound + VenetoclaxThis compound MonotherapyReference
Overall Response Rate (ORR) in R/R AML62%40.3%[6]
Complete Remission (CR) Rate in R/R AML50%19.3%[6]
Median Overall Survival (OS) in R/R AML9.4 months~9.3 months[7]

Experimental Protocols:

  • Patient-Derived Xenograft (PDX) Models: Primary AML cells from patients with IDH2 mutations are engrafted into immunodeficient mice. Once leukemia is established, mice are treated with vehicle, this compound, Venetoclax, or the combination. Leukemia burden is monitored over time by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow via flow cytometry.

  • Western Blot Analysis: AML cells are treated with the drugs for a specified duration. Cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins involved in the apoptosis pathway (e.g., BCL-2, BAX, BIM, cleaved caspase-3). A secondary antibody conjugated to an enzyme is used for detection.

Signaling Pathway and Experimental Workflow:

cluster_this compound This compound cluster_venetoclax Venetoclax cluster_mechanism Mechanism of Synergy This compound This compound mutant_IDH2 mutant_IDH2 This compound->mutant_IDH2 inhibits Differentiation Differentiation This compound->Differentiation induces two_HG two_HG mutant_IDH2->two_HG produces Differentiation_Block Differentiation_Block two_HG->Differentiation_Block causes BCL2_Dependence BCL2_Dependence Differentiation->BCL2_Dependence increases Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 inhibits Apoptosis_Sensitization Apoptosis_Sensitization BCL2->Apoptosis_Sensitization BCL2_Dependence->Apoptosis_Sensitization leads to

Synergistic mechanism of this compound and Venetoclax.

start Establish AML PDX Model treatment Treat with Vehicle, this compound, Venetoclax, or Combination start->treatment monitoring Monitor Leukemia Burden (Flow Cytometry) treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Survival monitoring->endpoint analysis Statistical Analysis endpoint->analysis

In vivo PDX model experimental workflow.

This compound in Combination with Daunorubicin

An intriguing off-target effect of this compound has been shown to synergize with the conventional chemotherapy agent Daunorubicin.

Mechanism of Synergy: this compound has been found to inhibit the activity of aldo-keto reductase 1C3 (AKR1C3) and ATP-binding cassette (ABC) transporters such as ABCB1, ABCG2, and ABCC1.[8] AKR1C3 can metabolize and inactivate Daunorubicin, while ABC transporters are responsible for effluxing the drug out of the cancer cell. By inhibiting these proteins, this compound increases the intracellular concentration and cytotoxic effect of Daunorubicin, thereby overcoming mechanisms of drug resistance.[8][9]

Quantitative Data Summary:

In vitro studies have demonstrated that this compound can significantly enhance the cytotoxicity of Daunorubicin in AML cell lines, including those that are resistant to anthracyclines. The combination has been shown to be synergistic across various cell models.[8]

Experimental Protocols:

  • In Vitro Cytotoxicity and Synergy Analysis: AML cell lines are treated with serial dilutions of this compound, Daunorubicin, and their combination. Cell viability is assessed after 72 hours using a suitable assay (e.g., CellTiter-Glo). The degree of synergy is quantified by calculating the combination index (CI) using the Chou-Talalay method.

  • Drug Efflux Assay: AML cells are loaded with a fluorescent substrate of ABC transporters (e.g., rhodamine 123). The cells are then treated with this compound, and the retention of the fluorescent substrate is measured over time by flow cytometry. An increase in fluorescence intensity in the presence of this compound indicates inhibition of ABC transporter activity.

Signaling Pathway and Experimental Workflow:

cluster_daunorubicin Daunorubicin cluster_resistance Resistance Mechanisms cluster_this compound This compound (Off-Target) Daunorubicin Daunorubicin DNA_Damage DNA_Damage Daunorubicin->DNA_Damage induces AKR1C3 AKR1C3 ABC_Transporters ABC_Transporters AKR1C3->Daunorubicin inactivates This compound This compound ABC_Transporters->Daunorubicin effluxes This compound->AKR1C3 inhibits This compound->ABC_Transporters inhibits

Off-target synergistic mechanism of this compound and Daunorubicin.

This compound in Combination with Cobimetinib

This combination targets a known resistance mechanism to this compound therapy, which involves the activation of the RAS signaling pathway.

Mechanism of Synergy: Co-occurring mutations in RAS pathway genes (e.g., NRAS, KRAS, PTPN11) are associated with primary resistance to this compound. The RAS/MEK/ERK signaling pathway can drive proliferation and survival of AML cells independently of the IDH2 mutation. Preclinical studies in mouse models with co-occurring IDH2 and NRAS mutations have shown that the combination of a MEK inhibitor like Cobimetinib with this compound leads to a greater reduction in leukemic burden and improved hematologic parameters compared to either agent alone.[8]

Quantitative Data Summary:

Preclinical data from mouse models of AML with co-occurring IDH2 and NRAS mutations demonstrated that the combination of this compound and a MEK inhibitor resulted in:

  • Greater improvement in blood counts

  • Decreased spleen weight

  • Greater reduction in leukemic stem and progenitor cells[8]

A phase 1b clinical trial (NCT05441514) is currently evaluating the safety and efficacy of this compound in combination with Cobimetinib in patients with relapsed or refractory AML with co-occurring IDH2 and RAS pathway mutations.

Experimental Protocols:

  • In Vivo Efficacy Studies in Genetically Engineered Mouse Models (GEMMs): GEMMs that harbor both IDH2 and RAS pathway mutations are used to assess the in vivo efficacy of the combination. Mice are treated with vehicle, this compound, Cobimetinib, or the combination, and disease progression is monitored by assessing peripheral blood counts, spleen size, and survival.

  • Phospho-ERK Western Blot: To confirm MEK pathway inhibition, AML cells are treated with Cobimetinib, and cell lysates are analyzed by Western blot for levels of phosphorylated ERK (p-ERK), a downstream target of MEK. A reduction in p-ERK levels indicates successful target engagement.

Signaling Pathway and Experimental Workflow:

cluster_resistance Resistance Pathway cluster_this compound This compound cluster_cobimetinib Cobimetinib RAS_mutation RAS Pathway Mutation MEK MEK RAS_mutation->MEK activates ERK ERK MEK->ERK activates Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival activates This compound This compound mutant_IDH2 mutant_IDH2 This compound->mutant_IDH2 inhibits Cobimetinib Cobimetinib Cobimetinib->MEK inhibits

Targeting this compound resistance with Cobimetinib.

Conclusion

The combination of this compound with other targeted therapies represents a promising strategy to improve outcomes for patients with IDH2-mutant AML. The synergistic interactions observed with Azacitidine, Venetoclax, Daunorubicin, and Cobimetinib are supported by compelling preclinical and clinical evidence. Each combination leverages a distinct mechanism of synergy, from enhancing differentiation and apoptosis to overcoming specific resistance pathways. Further research and ongoing clinical trials will continue to define the optimal use of these combination therapies in the treatment of AML.

References

Navigating Resistance: A Comparative Guide to Enasidenib Resistance Mutations in IDH2

Author: BenchChem Technical Support Team. Date: November 2025

Enasidenib (AG-221) is a targeted therapy that has significantly improved outcomes for patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring mutations in the isocitrate dehydrogenase 2 (IDH2) gene. It functions as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme to block the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and blocks myeloid differentiation, contributing to leukemogenesis. Despite its initial efficacy, a significant portion of patients develop resistance, leading to disease progression.

This guide provides a comparative analysis of the known mechanisms of acquired resistance to this compound, focusing on secondary mutations within the IDH2 gene. It presents supporting experimental data, details key methodologies for identifying and characterizing these mutations, and outlines alternative therapeutic considerations.

Mechanisms of Acquired Resistance to this compound

Acquired resistance to this compound primarily arises from genetic alterations that restore the production of 2-HG. The most well-characterized mechanisms include the development of second-site mutations in the IDH2 gene and the emergence of mutations in the parallel IDH1 gene, a phenomenon known as isoform switching.

Second-Site IDH2 Mutations at the Dimer Interface

The predominant mechanism of resistance involves the acquisition of secondary mutations in the IDH2 gene itself. These mutations typically occur at the dimer interface, the very site where this compound binds.

  • Mutations in trans: The first described cases of resistance involved the emergence of second-site mutations on the wild-type IDH2 allele (in trans to the primary oncogenic mutation, such as R140Q). The most frequently reported trans mutations are Q316E (glutamine to glutamic acid) and I319M (isoleucine to methionine). These mutations alone do not produce 2-HG, but when co-expressed with the R140Q mutation, they form a heterodimer that is resistant to this compound, thereby restoring 2-HG production. Structural modeling suggests the Q316E mutation reduces hydrogen bonds between the drug and the enzyme, while the bulkier side chain of the I319M mutation creates steric hindrance, both impeding this compound binding.

  • Mutations in cis: Biochemical studies predicted and subsequent cellular assays confirmed that these same mutations (Q316E, I319M) can also confer resistance when they occur on the same allele as the primary R140Q mutation (in cis).

G cluster_0 IDH2-Mutant AML Cell cluster_1 Resistance Mechanism IDH2_R140Q IDH2 R140Q (Oncogenic Mutation) TwoHG 2-Hydroxyglutarate (2-HG) IDH2_R140Q->TwoHG Neomorphic Activity Resistant_Dimer Resistant IDH2 Dimer IDH2_R140Q->Resistant_Dimer aKG Alpha-ketoglutarate (α-KG) aKG->IDH2_R140Q Epigenetics Epigenetic Dysregulation (Blocked Differentiation) TwoHG->Epigenetics Inhibition of α-KG-dependent dioxygenases This compound This compound This compound->IDH2_R140Q Allosteric Inhibition This compound->Resistant_Dimer Binding Impaired Resistance_Mutation Second-Site Mutation (e.g., Q316E, I319M) at Dimer Interface Resistance_Mutation->Resistant_Dimer Resistant_Dimer->TwoHG 2-HG Production Restored

Caption: Mechanism of this compound action and resistance.
Isoform Switching

Another clinically observed mechanism of resistance is "isoform switching," where a patient initially responsive to this compound (an IDH2 inhibitor) acquires a new mutation in the IDH1 gene. This leads to the production of 2-HG from a different enzyme source, rendering the IDH2-specific inhibitor ineffective. Similarly, patients treated with the IDH1 inhibitor Ivosidenib have been observed to acquire IDH2 mutations at relapse. This highlights the plasticity of cancer cells and the critical importance of 2-HG production for their survival.

cluster_0 Resistance Pathways start Patient with IDH2-mutant AML treatment This compound (IDH2 Inhibitor) start->treatment response Clinical Response (2-HG levels decrease) treatment->response relapse Clinical Relapse (2-HG levels rise) response->relapse mech1 Second-Site IDH2 Mutation (Q316E, I319M) relapse->mech1 Mechanism A mech2 Isoform Switching (Acquired IDH1 Mutation) relapse->mech2 Mechanism B

Caption: Logical flow of acquired resistance to this compound.

Quantitative Data Comparison

The following tables summarize key biochemical and clinical data related to this compound sensitivity and resistance.

Table 1: Biochemical Activity and this compound Sensitivity of IDH2 Variants

IDH2 VariantDescriptionThis compound IC₅₀ (nM)Data Source
IDH2 R140Q/WT HeterodimerPrimary oncogenic mutation30
IDH2 R172K/WT HeterodimerAlternative oncogenic mutation10
IDH2 R140Q homodimerOncogenic homodimer100
IDH2 R140Q + Q316E (in trans)Resistance mutationResistant (2-HG production not inhibited by 1000 nM)
IDH2 R140Q + I319M (in trans)Resistance mutationResistant (2-HG production not inhibited by 1000 nM)
IDH2 R140Q/Q316E (in cis)Resistance mutationResistant (2-HG production not inhibited by 1000 nM)
IDH2 R140Q/I319M (in cis)Resistance mutationResistant (2-HG production not inhibited by 1000 nM)

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory IDH2-Mutant AML

MetricResultPopulationData Source
Overall Response Rate (ORR)40.3%R/R AML
Complete Remission (CR) Rate19.3%R/R AML
Median Overall Survival (OS)9.3 monthsR/R AML
Median OS in patients achieving CR19.7 monthsR/R AML
Median OS (IDH2-R140)5.7 monthsR/R AML (IDHENTIFY Trial)
Median OS (IDH2-R172)14.6 monthsR/R AML (IDHENTIFY Trial)

Table 3: Impact of Co-occurring Mutations on this compound Response

Co-mutation StatusImpact on ResponseData Source
RAS/MAPK Pathway MutationsAssociated with primary resistance / decreased clinical response.
High Mutation Burden (>6 mutations)Associated with a lower likelihood of achieving a response.
FLT3-ITD or -TKDAssociated with nonresponse.

Key Experimental Protocols

The identification and characterization of this compound resistance mutations rely on a combination of patient sample analysis, cellular assays, and biochemical studies.

Patient Sample Analysis and Sequencing

This workflow is crucial for identifying resistance mutations as they emerge in the clinical setting.

  • Objective: To identify genetic alterations associated with clinical relapse.

  • Methodology:

    • Sample Collection: Bone marrow aspirates or peripheral blood samples are collected from patients at baseline (before treatment) and at the time of clinical relapse.

    • Genomic DNA Extraction: DNA is isolated from mononuclear cells.

    • Next-Generation Sequencing (NGS): Targeted gene panels or whole-exome sequencing is performed to identify mutations in IDH1, IDH2, and other relevant cancer-associated genes.

    • Variant Allele Frequency (VAF) Analysis: The VAF of the primary IDH2 mutation and any newly acquired mutations is quantified to track clonal evolution during treatment and relapse.

p1 Patient with IDH2-mutant AML (Baseline Sample) p2 This compound Treatment p1->p2 p3 Clinical Relapse (Relapse Sample) p2->p3 p4 Next-Generation Sequencing (NGS) of Baseline & Relapse Samples p3->p4 p5 Comparative Genomic Analysis p4->p5 p6 Identification of New/Enriched Mutations (e.g., IDH2 Q316E, IDH1 R132C) p5->p6

Caption: Workflow for identifying resistance mutations.
Cellular 2-HG Measurement Assay

This cell-based assay validates whether a specific mutation confers resistance to this compound by measuring its impact on 2-HG production.

  • Objective: To determine the effect of secondary IDH2 mutations on this compound's ability to suppress 2-HG.

  • Methodology:

    • Cell Line Transduction: A suitable hematopoietic cell line (e.g., Ba/F3) is engineered to express various IDH2 constructs: the primary mutation alone (e.g., R140Q), or double mutants in cis (e.g., R140Q/Q316E). To model trans mutations, separate cell populations expressing the primary mutation and the secondary mutation are co-cultured.

    • Drug Treatment: The transduced cells are cultured and treated with a dose range of this compound or a vehicle control (DMSO).

    • Metabolite Extraction: After a set incubation period, intracellular metabolites are extracted from the cells.

    • 2-HG Quantification: The concentration of 2-HG is measured using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Resistance is confirmed if 2-HG levels remain high in the cells with the secondary mutation despite this compound treatment.

In Vitro IDH2 Enzyme Activity Assay

This biochemical assay directly measures the enzymatic activity of purified IDH2 proteins to determine IC₅₀ values.

  • Objective: To quantify the inhibitory potency of this compound against different IDH2 protein variants.

  • Methodology:

    • Protein Expression and Purification: Recombinant IDH2 proteins (wild-type, single mutants, and double mutants) are expressed and purified. To study heterodimers, proteins may be co-expressed or immunoprecipitated from cells.

    • Enzyme Reaction: The purified enzyme is incubated in a reaction mixture containing the substrates alpha-ketoglutarate (α-KG) and NADPH, along with varying concentrations of this compound.

    • Activity Measurement: The enzyme's activity (rate of NADPH consumption) is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm.

    • IC₅₀ Determination: The drug concentration that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting enzyme activity against the drug concentration. A significant increase in the IC₅₀ value for a double-mutant protein compared to the single-mutant protein indicates resistance.

Alternative Strategies and Future Outlook

The emergence of resistance necessitates the development of new therapeutic strategies.

  • Combination Therapies: Given that co-occurring mutations in signaling pathways like RAS/MAPK contribute to primary resistance, combining this compound with inhibitors of these pathways is an area of active investigation.

  • Next-Generation IDH Inhibitors: The development of pan-IDH inhibitors, which target both IDH1 and IDH2, could be a strategy to overcome isoform switching. Additionally, novel inhibitors that can effectively bind to the this compound-resistant dimer interface mutants are needed.

  • Monitoring: Routine monitoring of plasma 2-HG levels and circulating tumor DNA (ctDNA) could allow for the early detection of emerging resistance, enabling timely therapeutic adjustments.

Understanding the molecular basis of this compound resistance is critical for optimizing treatment for patients with IDH2-mutant AML. The continued characterization of resistance mechanisms will guide the development of more durable and effective therapeutic approaches.

Comparative Analysis of Enasidenib Clinical Trial Data for Relapsed/Refractory IDH2-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of clinical trial data for Enasidenib (Idhifa®), a selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme. This compound is a targeted therapy approved for adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) who have an IDH2 mutation.[1] The data presented herein is intended to support research and drug development efforts by contextualizing this compound's performance against key alternatives.

Mutations in the IDH2 gene are found in approximately 8-15% of AML patients.[2] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation, blocks myeloid differentiation, and promotes leukemogenesis.[1][3][4] this compound specifically targets the mutant IDH2 protein, reduces 2-HG levels, and allows for the differentiation of leukemic cells.[4][5][6]

Quantitative Performance Data

The following tables summarize key efficacy and safety outcomes from the pivotal clinical trial of this compound and compare them with data from trials of alternative therapeutic strategies for R/R AML.

Table 1: Comparative Efficacy of this compound and Alternative Therapies in Relapsed/Refractory AML
TherapyTarget PopulationTrial / StudyOverall Response Rate (ORR)Complete Remission (CR) RateMedian Overall Survival (OS)Median Duration of Response (DoR)
This compound R/R AML with IDH2 mutationAG221-C-001 (Phase I/II)40.3%[1][2][3]19.3%[1][2][3]9.3 months[1][2][3]5.8 months[1][3]
Ivosidenib (Methodological Comparator)R/R AML with IDH1 mutationNCT02074839 (Phase I)41.6% - 41.9%[7][8]21.6% - 24.0%[7][8]8.8 - 9.0 months[9][10]6.5 months[8]
Decitabine (Hypomethylating Agent)R/R AMLMeta-analysis46.1% (in combination)[11]15.7% (monotherapy)[12], 23.5% (in combination)[11]177 days (~5.8 months)[12]Not Reported
Azacitidine (Hypomethylating Agent)R/R AMLVarious studies~26% (as salvage)[13]9% - 21%[13]~9 months[13]Not Reported
Low-Dose Cytarabine (LDAC) R/R AML (unfit)BI 1230.4 (Control Arm)13.3%[14]Not Reported Separately5.2 months[14]Not Reported

Note: Data is compiled from different studies and not from head-to-head trials. Patient populations and prior treatments may vary, affecting direct comparability.

Table 2: Key Grade 3-4 Adverse Events
Adverse EventThis compound (AG221-C-001)[2][3]Ivosidenib (NCT02074839)[7][8]Decitabine (Various)[11]
IDH Differentiation Syndrome 7%[2][3]3.9%[8]N/A
Indirect Hyperbilirubinemia 12%[2][3]N/AN/A
Leukocytosis Not specified as Grade 3-41.7%[8]Reported
QT Prolongation N/A7.8%[8]N/A
Febrile Neutropenia Not specified as Grade 3-429.1% (any grade)[7]Reported
Thrombocytopenia Not specified as Grade 3-43.4%[8]Reported
Anemia Not specified as Grade 3-42.2%[8]Reported
Infections Not specified as Grade 3-4Not specified as Grade 3-4Reported

Experimental Protocols

This compound: AG221-C-001 Phase I/II Study (NCT01915498)
  • Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and clinical activity of this compound in patients with advanced hematologic malignancies harboring an IDH2 mutation.[2]

  • Patient Population: Adults with relapsed or refractory AML, myelodysplastic syndromes, or other IDH2-mutated myeloid malignancies.[3][15]

  • Methodology: This was a multicenter, open-label, dose-escalation and expansion study.[3] In the dose-escalation phase, patients received this compound orally at doses ranging from 50 to 650 mg daily in 28-day cycles.[1] The MTD was not reached.[2] Based on efficacy and pharmacokinetic/pharmacodynamic profiles, a dose of 100 mg once daily was selected for the expansion phase.[1][2][3]

  • Primary Endpoints: Determination of MTD and overall response rate (ORR). ORR was defined as the rate of complete remission (CR), CR with incomplete hematologic recovery (CRi), partial remission (PR), and morphologic leukemia-free state.[16]

  • Key Findings: The study demonstrated an ORR of 40.3% and a CR rate of 19.3% in the R/R AML population.[2][3] The median time to first response was 1.9 months, and the median time to CR was 3.7 months, indicating that continuous treatment is necessary to achieve best response.[16]

Ivosidenib: Phase I Study (NCT02074839) - Methodological Comparator
  • Objective: To evaluate the safety and clinical activity of Ivosidenib, a mutant IDH1 inhibitor, in patients with IDH1-mutated advanced hematologic malignancies.[7][9]

  • Patient Population: Adults with R/R AML with an IDH1 mutation.[8]

  • Methodology: A phase 1, open-label, dose-escalation and dose-expansion study. The recommended dose for the expansion phase was 500 mg once daily.[8]

  • Primary Efficacy Endpoint: The rate of CR plus CR with partial hematologic recovery (CRh).[7]

  • Key Findings: In the primary efficacy population of 125 R/R AML patients, the CR+CRh rate was 30.4%, and the overall response rate was 41.6%.[8] The results were noted to be strikingly similar to those seen with the IDH2 inhibitor this compound.[17]

Visualizations

Signaling Pathway and Mechanism of Action

Enasidenib_Mechanism cluster_Mitochondrion Mitochondrial Matrix cluster_Epigenetics Epigenetic Dysregulation cluster_Restoration Therapeutic Effect Isocitrate Isocitrate mut_IDH2 Mutant IDH2 Enzyme Isocitrate->mut_IDH2 aKG α-Ketoglutarate (α-KG) Two_HG Oncometabolite 2-Hydroxyglutarate (2-HG) mut_IDH2->Two_HG Neomorphic Activity TET2 TET Family Dioxygenases Two_HG->TET2 Inhibition Hypermethylation DNA & Histone Hypermethylation This compound This compound This compound->mut_IDH2 Inhibition Normal_Diff Restored Myeloid Differentiation This compound->Normal_Diff Promotes Diff_Block Block in Myeloid Differentiation Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis Clinical_Trial_Workflow Screening Patient Screening - R/R AML Diagnosis - IDH2 Mutation Confirmed - ECOG Status ≤ 2 Enrollment Informed Consent & Enrollment Screening->Enrollment Treatment Treatment Initiation This compound 100 mg QD (28-Day Cycles) Enrollment->Treatment Cycle Ongoing Treatment Cycles Treatment->Cycle Assessment Response Assessment (e.g., End of Cycle 2, 4, 6) - Bone Marrow Biopsy - Blood Counts Cycle->Assessment Response Response? Assessment->Response Continue Continue Treatment Response->Continue Yes Discontinue Treatment Discontinuation - Disease Progression - Unacceptable Toxicity - Patient Withdrawal Response->Discontinue No Continue->Cycle Treatment_Decision Start Patient with Relapsed/Refractory AML Molecular Molecular Testing (IDH1, IDH2, etc.) Start->Molecular Decision IDH Mutation Status? Molecular->Decision IDH2 IDH2 Mutation Positive Decision->IDH2 IDH2+ IDH1 IDH1 Mutation Positive Decision->IDH1 IDH1+ IDH_WT IDH Wild-Type / Other Mutation Decision->IDH_WT Negative Therapy_this compound Consider this compound IDH2->Therapy_this compound Therapy_Ivosidenib Consider Ivosidenib IDH1->Therapy_Ivosidenib Therapy_Standard Consider Salvage Chemo (e.g., HMA, LDAC) or other targeted therapy IDH_WT->Therapy_Standard

References

Long-Term Effects of Enasidenib on Cellular Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term effects of Enasidenib on cellular metabolism, with a comparative perspective on Olutasidenib, an inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutation. The focus is on the molecular mechanisms, quantitative metabolic shifts, and the emergence of resistance, supported by experimental data and methodologies.

Core Mechanism and Primary Metabolic Impact

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a key driver in certain hematologic malignancies, notably Acute Myeloid Leukemia (AML).[1] The wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the citric acid (TCA) cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] However, specific gain-of-function mutations in IDH2 result in a neomorphic enzymatic activity: the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2]

High concentrations of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET family enzymes involved in DNA demethylation and histone demethylases.[1] This inhibition leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks myeloid differentiation and promotes leukemogenesis.[1][3]

This compound is an oral, selective, small-molecule inhibitor that targets the mutant IDH2 protein.[1][3] By binding to the mutant enzyme, this compound allosterically inhibits its activity, leading to a significant reduction in 2-HG levels.[2] This alleviates the epigenetic blockade, restores normal gene expression, and induces the differentiation of malignant cells into mature myeloid cells.[2][3]

G cluster_Onco Oncogenic Pathway Isocitrate Isocitrate mIDH2 Mutant IDH2 Isocitrate->mIDH2 aKG α-Ketoglutarate (α-KG) mIDH2->aKG TwoHG 2-Hydroxyglutarate (2-HG) mIDH2->TwoHG Neomorphic Activity Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2) TwoHG->Dioxygenases Inhibition Hypermethylation DNA/Histone Hypermethylation Dioxygenases->Hypermethylation Prevents DiffBlock Myeloid Differentiation Block Hypermethylation->DiffBlock AML AML Progression DiffBlock->AML This compound This compound This compound->mIDH2 Inhibition

Caption: Mechanism of this compound in mIDH2-mutant AML.

Comparative Clinical Efficacy: A Surrogate for Long-Term Metabolic Reprogramming

The long-term success of metabolic intervention can be assessed by clinical outcomes such as remission rates and survival. This compound (an IDH2 inhibitor) and Olutasidenib (an IDH1 inhibitor) have both demonstrated durable clinical responses in patients with relapsed or refractory (R/R) AML. While direct metabolic comparisons are limited, clinical efficacy data provides a strong surrogate for the sustained impact of these agents.

MetricThis compound (mIDH2)Olutasidenib (mIDH1)Ivosidenib (mIDH1)
Indication R/R AML with IDH2 mutationR/R AML with IDH1 mutationR/R AML with IDH1 mutation
Overall Response Rate (ORR) 40.3%[1]48%[4]34% (Composite CR)[5]
Complete Remission (CR) Rate 19.3%[1]32%[5]22%[5]
CR + CRh Rate 26.1% (CR+CRi)35%[4][6]30%[5]
Median Duration of CR/CRh 5.8 months (median DoR)[7]25.9 months[4][5][6]8.2 months[5][8]
Median Overall Survival (OS) 9.3 months (19.7 months in CR)[1][7]11.6 months[4][5]8.8 months[5]

CRh: Complete remission with partial hematologic recovery; CRi: Complete remission with incomplete hematologic recovery.

Data suggests that while both classes of inhibitors are effective, Olutasidenib may offer a more durable response in the mIDH1 population compared to this compound in the mIDH2 population, as evidenced by the significantly longer median duration of CR/CRh.[4][5][6][8]

Quantitative Metabolic Changes and Off-Target Effects

The primary and most dramatic metabolic effect of this compound is the profound reduction of 2-HG.

ParameterEffect of this compoundNotes
2-HG Levels Reduction by >90%[9]Measured in peripheral blood, bone marrow, and spleen in preclinical models.[1]
Bilirubin Levels Indirect Hyperbilirubinemia (Grade 3-4: 12%)[1]Caused by off-target inhibition of the UGT1A1 enzyme.[1]
Electrolytes Decreased Calcium (74%), Potassium (41%), Phosphorus (27%)[10]Common metabolic adverse events observed in clinical trials.

The most notable long-term off-target metabolic effect is indirect hyperbilirubinemia, which occurs due to the inhibition of the UGT1A1 enzyme involved in bilirubin glucuronidation.[1] This is generally not considered clinically significant but is a frequent observation.[1]

Long-Term Resistance and Metabolic Escape

Despite initial responses, a significant challenge in the long-term treatment with IDH inhibitors is the development of acquired resistance. The underlying mechanisms often involve the reactivation of oncogenic signaling or the restoration of 2-HG production, effectively creating a metabolic escape.

Key Mechanisms of Resistance to this compound:

  • RAS Pathway Activation: Co-occurring or newly acquired mutations in RAS pathway genes (e.g., NRAS, KRAS, PTPN11) are associated with primary and acquired resistance.[1][11][12][13] These mutations can drive proliferation independently of the IDH2 pathway.

  • Second-Site IDH2 Mutations: The emergence of new mutations within the IDH2 gene can alter the drug-binding site, rendering this compound ineffective.[11][12]

  • Isoform Switching: A patient being treated for an IDH2 mutation may acquire a new IDH1 mutation, restoring 2-HG production and leading to disease progression.[11][12]

  • Mitochondrial Metabolism Alterations: Changes in cellular reliance on different metabolic pathways, such as oxidative phosphorylation, can contribute to resistance.[11][13]

G cluster_treatment Long-Term this compound Treatment cluster_resistance Mechanisms of Acquired Resistance Ena This compound on mIDH2 AML Response Clinical Response (2-HG Suppression) Ena->Response SSM Second-Site IDH2 Mutation Response->SSM Selective Pressure IS Isoform Switching (Acquired IDH1 Mutation) Response->IS Selective Pressure RAS RAS Pathway Activation (NRAS/KRAS) Response->RAS Selective Pressure Relapse Disease Relapse (Metabolic Escape) SSM->Relapse Restores mIDH2 Activity IS->Relapse Initiates mIDH1-driven 2-HG Production RAS->Relapse Bypasses Differentiation Block

Caption: Pathways of acquired resistance to this compound.

Key Experimental Methodologies

Assessing the metabolic impact of IDH inhibitors requires specialized techniques to quantify oncometabolites and measure cellular response.

A. Quantification of 2-Hydroxyglutarate (2-HG):

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring 2-HG levels in biological samples (plasma, bone marrow, cell lysates).

  • Methodology:

    • Sample Preparation: Metabolites are extracted from the biological matrix, typically using a protein precipitation step with a cold organic solvent (e.g., methanol/acetonitrile).

    • Chromatographic Separation: The extracted metabolites are injected into a liquid chromatography system. A specialized column (e.g., chiral column) is used to separate D-2-HG from its stereoisomer L-2-HG.

    • Mass Spectrometry Detection: The separated metabolites are ionized and detected by a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for 2-HG and an internal standard, allowing for precise quantification.

B. Assessment of Myeloid Differentiation:

  • Principle: Flow cytometry is used to identify and quantify cell populations based on the expression of specific cell surface markers that change as cells mature.

  • Methodology:

    • Cell Preparation: Single-cell suspensions are prepared from bone marrow aspirates, peripheral blood, or cultured cells.

    • Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15, CD33).

    • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity for each marker on a cell-by-cell basis.

    • Analysis: The data is analyzed to determine the percentage of cells expressing mature myeloid markers, indicating successful differentiation.

G cluster_workflow Typical Experimental Workflow cluster_metabolic Metabolic Analysis cluster_cellular Cellular Analysis start Patient Samples or In Vitro/Vivo Models M_Extract Metabolite Extraction start->M_Extract C_Stain Antibody Staining start->C_Stain LCMS LC-MS/MS M_Extract->LCMS M_Data Quantify 2-HG Levels LCMS->M_Data FACS Flow Cytometry C_Stain->FACS C_Data Assess Differentiation Markers FACS->C_Data

Caption: Workflow for assessing metabolic and cellular effects.

References

The Role of 2-Hydroxyglutarate as a Biomarker for Enasidenib Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib (Idhifa®) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1][2] The mutated IDH2 enzyme neomorphically produces the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in the pathogenesis of IDH2-mutated AML by inducing a block in cellular differentiation.[2][3][4] this compound targets the mutant IDH2 protein, leading to a significant reduction in 2-HG levels and subsequent differentiation of leukemic blasts.[5][6] This guide provides a comprehensive comparison of 2-HG's role as a biomarker for this compound activity, supported by experimental data and detailed methodologies.

Mechanism of Action: this compound and 2-HG Suppression

Mutations in the IDH2 gene, primarily at residues R140 and R172, confer a new enzymatic activity that converts α-ketoglutarate (α-KG) to 2-HG.[2][5] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to hypermethylation and a block in hematopoietic differentiation.[1][2] this compound acts as an allosteric inhibitor of the mutant IDH2 enzyme, effectively reducing the production of 2-HG.[2][5] This reduction in oncometabolite levels is hypothesized to relieve the differentiation block, allowing immature myeloid cells to mature.[3][6]

Quantitative Analysis of 2-HG Suppression by this compound

Clinical studies have consistently demonstrated that this compound treatment leads to a substantial and rapid decrease in plasma 2-HG levels in patients with IDH2-mutated AML.

ParameterFindingSource(s)
Median 2-HG Suppression 90.6% to over 90% reduction from baseline.[2][3][7]
Time to 2-HG Suppression Significant reduction observed by cycle 2, day 1.[6]
Dose Dependency No significant dose-dependent inhibition of 2-HG was observed at doses of 100 mg daily or higher.[6][8]
Mutation-Specific Suppression Greater median 2-HG suppression was observed in patients with the R140 mutation compared to the R172 mutation (94.9% vs. 70.9%).[2]

Clinical Response and 2-HG Levels: A Complex Relationship

While this compound potently suppresses 2-HG, the correlation between the magnitude of 2-HG reduction and clinical response is not straightforward.

Clinical OutcomeCorrelation with 2-HG SuppressionSource(s)
Overall Response Rate (ORR) In a phase 1/2 study, the ORR for relapsed/refractory AML patients was 40.3%, with a complete remission (CR) rate of 19.3%.[2][8]
Predictive Value of 2-HG Suppression The degree of 2-HG suppression did not consistently correlate with clinical response. Many non-responders also exhibited significant 2-HG reduction.[3][9]
Mutation-Specific Correlation In patients with the IDH2-R172 mutation, a greater reduction in 2-HG levels was associated with an improved response. This correlation was not observed in patients with the R140 mutation.[10]
Molecular Remission Clearance of the mutant-IDH2 clone was associated with achieving a complete remission.[4]

Comparison with Alternative Therapeutic Approaches

This compound represents a targeted therapy for a specific molecular subset of AML. Its primary alternative is conventional care regimens (CCRs), which can include intensive chemotherapy or lower-intensity options.

FeatureThis compoundConventional Care Regimens (CCRs)
Mechanism Targeted inhibition of mutant IDH2 enzyme.Cytotoxic chemotherapy, hypomethylating agents.
Biomarker 2-HG (pharmacodynamic), IDH2 mutation (predictive).Not biomarker-driven in the same way.
Efficacy (ORR in R/R AML) Approximately 40.5%Approximately 9.9%
Median Overall Survival (OS) in R/R AML Approximately 6.5 - 9.3 monthsApproximately 6.2 months

Source:[8][11][12]

Experimental Protocols

Measurement of 2-HG Levels

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying 2-HG levels in various biological matrices.[13][14][15]

Protocol Outline:

  • Sample Collection: Peripheral blood or bone marrow aspirate is collected from patients.

  • Sample Processing: Serum or plasma is separated by centrifugation. For intracellular measurements, mononuclear cells are isolated using density gradient centrifugation (e.g., Ficoll-Hypaque).[16]

  • Metabolite Extraction: Proteins are precipitated, and metabolites are extracted from the sample, often using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system.

  • Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer, which provides high sensitivity and specificity for 2-HG quantification.

  • Data Analysis: The concentration of 2-HG is determined by comparing the signal to that of a known concentration of an isotopically labeled internal standard.

Note: For detailed, specific protocols, refer to publications from clinical trials such as NCT01915498.[17]

IDH2 Mutation Analysis

Method: Next-Generation Sequencing (NGS) or Polymerase Chain Reaction (PCR)-based methods are used to detect IDH2 mutations in blood or bone marrow samples.

Protocol Outline (NGS):

  • DNA Extraction: Genomic DNA is extracted from patient samples (blood or bone marrow).

  • Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

  • Target Enrichment (Optional but common): Specific regions of the genome, including the IDH2 gene, are captured and enriched.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and genetic variants, including mutations in the IDH2 gene, are identified.

Visualizing the Pathway and Workflow

Caption: Mechanism of action of this compound in IDH2-mutated AML.

Two_HG_Measurement_Workflow Patient_Sample Patient Sample (Blood or Bone Marrow) Sample_Processing Sample Processing (Centrifugation, Cell Isolation) Patient_Sample->Sample_Processing Metabolite_Extraction Metabolite Extraction Sample_Processing->Metabolite_Extraction LC_Separation Liquid Chromatography Separation Metabolite_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result 2-HG Concentration Data_Analysis->Result

Caption: Experimental workflow for 2-HG measurement.

Biomarker_Validation_Logic cluster_hypothesis Initial Hypothesis cluster_findings Clinical Findings cluster_conclusion Conclusion Enasidenib_admin This compound Administration Two_HG_reduction 2-HG Reduction Enasidenib_admin->Two_HG_reduction Causes Enasidenib_admin_2 This compound Administration Clinical_Response Clinical Response Two_HG_reduction->Clinical_Response Predicts Consistent_reduction Consistent & Significant 2-HG Reduction Clinical_Response_2 Clinical Response Consistent_reduction->Clinical_Response_2 Does not consistently predict Inconsistent_correlation Inconsistent Correlation with Response Enasidenib_admin_2->Consistent_reduction Pharmacodynamic_marker 2-HG is a robust pharmacodynamic biomarker Predictive_marker 2-HG is not a reliable predictive biomarker of response

Caption: Logical relationship of 2-HG as a biomarker.

Conclusion and Future Directions

2-HG is an excellent pharmacodynamic biomarker for this compound activity, reliably demonstrating target engagement and the biochemical effect of the drug. However, its utility as a predictive biomarker for clinical response is limited, particularly in patients with the IDH2-R140 mutation. The disconnect between profound 2-HG suppression and clinical response in some patients suggests that other factors, such as co-occurring mutations or the specific epigenetic landscape, may influence treatment outcomes.[3]

Future research should focus on identifying additional biomarkers that, in conjunction with 2-HG levels, can better predict which patients are most likely to benefit from this compound therapy. This may include monitoring the variant allele frequency of the IDH2 mutation and other co-mutations, as well as exploring changes in the broader metabolomic and epigenetic profiles of AML cells in response to treatment.[3][9] The development of resistance to this compound is another critical area of investigation, with some studies suggesting that secondary mutations in the IDH2 gene can lead to the restoration of 2-HG production.[18][19] Understanding these resistance mechanisms will be key to developing strategies to overcome them and improve long-term outcomes for patients with IDH2-mutated AML.

References

Safety Operating Guide

Safe Handling and Disposal of Enasidenib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Enasidenib, an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, requires meticulous handling due to its potential health hazards.[1] This guide provides essential safety protocols and disposal procedures for researchers and laboratory personnel working with this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified with several health warnings. It is known to cause skin irritation and serious eye damage.[2][3] Furthermore, it may cause allergic skin reactions, as well as allergy or asthma-like symptoms if inhaled.[2][3] There are also concerns that this compound may be a suspected mutagen and reproductive toxin, with the potential to cause damage to organs.[2][3]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and dust, preventing serious eye damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and allergic reactions.[2][5]
Body Protection Laboratory coat or other protective overgarment.Minimizes the risk of skin contact with contaminated materials.[2][5]
Respiratory Protection NIOSH-approved respirator.Required when working outside of a ventilated enclosure or when there is a risk of generating dust.[2][3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure a safe laboratory environment.

Engineering Controls:

  • Always handle this compound powder in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure adequate ventilation in all areas where the compound is used and stored.[6]

  • Have an accessible safety shower and eye wash station in the immediate work area.[4]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Reconstitution:

    • Handle the solid form of this compound with care to avoid generating dust.

    • If creating a solution, add the solvent slowly to the powder to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after removing gloves.[2][3]

    • Decontaminate all surfaces and equipment used.[6]

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][3][6]

Storage:

  • Store this compound in a tightly sealed, original container in a cool, well-ventilated, and locked area.[2][4][6]

  • Protect from moisture and heat.[2]

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh Proceed to handling reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experimental Procedure reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Complete experiment dispose_waste Dispose of Waste decontaminate->dispose_waste wash Wash Hands Thoroughly dispose_waste->wash

A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Procedures and First Aid

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation or a rash develops.[2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Spill Response: In case of a spill, evacuate the area. For small spills of solid material, carefully scoop the powder to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.[5] Do not allow the material to enter drains or waterways.[4][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including empty containers, used PPE, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[2][4][6] Do not release into the environment.[2][3]

Mechanism of Action: IDH2 Inhibition

This compound is a selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. In certain cancers, such as acute myeloid leukemia (AML), a mutation in the IDH2 gene leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[1] This oncometabolite disrupts normal cellular differentiation. This compound works by binding to the mutant IDH2 enzyme and inhibiting its activity, thereby reducing 2-HG levels and allowing for the normal differentiation of myeloid cells.[1][7]

G This compound Mechanism of Action cluster_pathway Cellular Pathway cluster_intervention Therapeutic Intervention mutant_idh2 Mutant IDH2 Enzyme two_hg 2-Hydroxyglutarate (Oncometabolite) mutant_idh2->two_hg Produces normal_diff Normal Myeloid Differentiation mutant_idh2->normal_diff Restores alpha_kg Alpha-ketoglutarate alpha_kg->mutant_idh2 diff_block Block in Myeloid Differentiation two_hg->diff_block Causes leukemia Leukemia Progression diff_block->leukemia This compound This compound This compound->mutant_idh2 Inhibits

A diagram illustrating the inhibitory effect of this compound on the mutant IDH2 pathway.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.